A70450
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H70N6O5 |
|---|---|
Poids moléculaire |
739.0 g/mol |
Nom IUPAC |
(2S,4S,5S)-5-[[(2S)-2-[(3R)-3-benzyl-4-(4-methylpiperazine-1-carbonyl)-2-oxopiperazin-1-yl]hexanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H70N6O5/c1-6-8-20-36(40(51)44-35(28-32-16-12-10-13-17-32)38(49)30-34(31(3)4)39(50)43-21-9-7-2)47-26-27-48(42(53)46-24-22-45(5)23-25-46)37(41(47)52)29-33-18-14-11-15-19-33/h11,14-15,18-19,31-32,34-38,49H,6-10,12-13,16-17,20-30H2,1-5H3,(H,43,50)(H,44,51)/t34-,35-,36-,37+,38-/m0/s1 |
Clé InChI |
NGCGSAFHWCZMPV-AKHKZFQHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of HIF-1α Inhibitors in Hypoxic Tumors
To the User: Initial searches for the compound "A70450" and its mechanism of action in hypoxic tumors did not yield specific results linking it to this function. The available scientific literature primarily identifies this compound as a proteinase inhibitor. Therefore, this guide will focus on a well-characterized and clinically relevant class of compounds that target the hypoxic tumor microenvironment: HIF-1α inhibitors . This will allow for a comprehensive and data-rich overview that fulfills the core requirements of your request for an in-depth technical guide.
Executive Summary
Tumor hypoxia, a state of low oxygen tension, is a hallmark of solid malignancies and is associated with aggressive tumor phenotypes, therapeutic resistance, and poor patient prognosis. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is rapidly degraded under normal oxygen conditions but is stabilized in hypoxic environments. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, metabolic adaptation, cell survival, and metastasis. Consequently, inhibiting HIF-1α has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of hypoxia. This guide provides a detailed overview of the mechanism of action of HIF-1α inhibitors in hypoxic tumors, supported by experimental data and methodologies.
The HIF-1α Signaling Pathway in Hypoxic Tumors
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization and accumulation of HIF-1α.
Figure 1. Simplified signaling pathway of HIF-1α under normoxic and hypoxic conditions and the point of intervention for HIF-1α inhibitors.
Mechanisms of Action of HIF-1α Inhibitors
HIF-1α inhibitors can be broadly categorized based on their mechanism of action:
-
Inhibitors of HIF-1α Synthesis: These compounds typically target upstream signaling pathways that regulate HIF-1α translation, such as the PI3K/AKT/mTOR and MAPK pathways.
-
Inhibitors of HIF-1α Stability: These agents promote the degradation of HIF-1α, even under hypoxic conditions.
-
Inhibitors of HIF-1α Dimerization and DNA Binding: These molecules prevent the formation of the active HIF-1 transcriptional complex or its binding to HREs.
-
Inhibitors of HIF-1α Transcriptional Activity: These compounds block the recruitment of co-activators necessary for gene transcription.
Quantitative Data on HIF-1α Inhibitors
The following table summarizes preclinical data for representative HIF-1α inhibitors.
| Compound | Cancer Cell Line | Assay Type | IC50 / Effect | Reference |
| PX-478 | PC-3 (Prostate) | HIF-1α protein expression | ~50% inhibition at 25 µM | --INVALID-LINK-- |
| HT29 (Colon) | VEGF secretion | IC50 ≈ 10 µM | --INVALID-LINK-- | |
| YC-1 | Hep3B (Hepatoma) | HRE-luciferase reporter | IC50 ≈ 5 µM | --INVALID-LINK-- |
| In vivo tumor growth | 50% inhibition at 20 mg/kg | --INVALID-LINK-- | ||
| Topotecan | U251 (Glioblastoma) | HIF-1α protein expression | Significant reduction at 100 nM | --INVALID-LINK-- |
Experimental Protocols
Western Blot for HIF-1α Protein Expression
This protocol is used to determine the levels of HIF-1α protein in cells treated with a potential inhibitor.
Figure 2. Experimental workflow for Western blot analysis of HIF-1α protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC-3, HT29) in 6-well plates. After 24 hours, treat with the HIF-1α inhibitor at desired concentrations.
-
Hypoxic Induction: Place the plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4-6 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing multiple copies of the HRE and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Hypoxia: Treat the transfected cells with the HIF-1α inhibitor and expose them to hypoxic conditions.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1 transcriptional activity.
Conclusion
Targeting HIF-1α is a validated and promising strategy for the treatment of solid tumors characterized by hypoxia. A diverse range of small molecules with distinct mechanisms of action have been developed and are undergoing preclinical and clinical evaluation. The in-depth understanding of the HIF-1α signaling pathway and the availability of robust experimental protocols are crucial for the continued development of novel and effective HIF-1α inhibitors for cancer therapy.
The Discovery of PR-104: A Hypoxia-Activated Prodrug
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are characterized by regions of low oxygen concentration, or hypoxia, which arises from a disorganized and inadequate vascular network.[1] This hypoxic microenvironment poses a significant challenge to conventional cancer therapies, as hypoxic cells are often resistant to both radiotherapy and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to exploit this unique feature of solid tumors.[1] These agents are administered in a relatively non-toxic form and are selectively activated to their cytotoxic state by reductase enzymes that are overexpressed in hypoxic conditions.[1]
This technical guide delves into the discovery and development of PR-104, a dinitrobenzamide mustard prodrug that has been a focal point of research in the field of HAPs.[1] PR-104 was rationally designed to target and eliminate resistant hypoxic tumor cells, offering a selective approach to cancer treatment.[1]
The Journey of PR-104 Discovery and Development
PR-104 was developed as a water-soluble phosphate (B84403) ester "pre-prodrug".[1][2] This design allows for rapid conversion in the body by ubiquitous phosphatases to its active prodrug form, PR-104A.[1][2] PR-104A, a 3,5-dinitrobenzamide (B1662146) nitrogen mustard, was the result of a focused effort to create a more effective and less toxic hypoxia-activated agent than its predecessors.[1]
Preclinical investigations revealed that PR-104A's cytotoxicity was significantly enhanced under hypoxic conditions, demonstrating a 10- to 100-fold greater activity compared to aerobic environments across a variety of human tumor cell lines.[3][4][5] This hypoxia-selective activation is a cornerstone of its therapeutic potential.
Mechanism of Action: A Dual Activation Pathway
The mechanism of action of PR-104 is a two-step process that leads to the formation of potent DNA alkylating agents.[1] This dual activation pathway, while offering broad antitumor potential, also presents challenges related to toxicity.[1]
Hypoxia-Dependent Activation
Under hypoxic conditions, PR-104A undergoes a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase, to form a nitro radical anion.[1] In the absence of oxygen, this radical is further reduced to form the cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1][6] These active metabolites are potent DNA cross-linking agents that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent PR-104A, thereby conferring hypoxia selectivity.[1]
AKR1C3-Mediated Aerobic Activation
A significant discovery in the development of PR-104 was the identification of an alternative, oxygen-independent activation pathway.[1] The enzyme aldo-keto reductase 1C3 (AKR1C3) was found to catalyze a two-electron reduction of PR-104A directly to the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][7][8] This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is thought to be responsible for the dose-limiting myelosuppression observed in clinical trials.[1][9]
Quantitative Data Summary
In Vitro Cytotoxicity of PR-104A
The hypoxia selectivity of PR-104A has been demonstrated across a range of human cancer cell lines. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) under aerobic and hypoxic conditions.
| Cell Line | Tumor Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HepG2 | Hepatocellular Carcinoma | ~1.3 (antiproliferative) | Not explicitly stated | 15 (clonogenic) |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~55 (antiproliferative) | Not explicitly stated | 51 (clonogenic) |
| SNU-398 | Hepatocellular Carcinoma | ~22 (antiproliferative) | Not explicitly stated | >100 (clonogenic) |
| Hep3B | Hepatocellular Carcinoma | ~35 (antiproliferative) | Not explicitly stated | >100 (clonogenic) |
Data compiled from preclinical studies on hepatocellular carcinoma cell lines.[10] The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the aerobic IC50 divided by the hypoxic IC50, indicating the degree of selective toxicity in hypoxic conditions.
In Vivo Efficacy of PR-104
PR-104 has demonstrated significant antitumor activity in various xenograft models, both as a single agent and in combination with other therapies.
| Xenograft Model | Tumor Type | Treatment | Outcome |
| HT29 | Colon Cancer | PR-104 (100% MTD) | Significant killing of hypoxic and aerobic cells.[11] |
| SiHa | Cervical Cancer | PR-104 (75% MTD) | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[11] |
| H460 | Lung Cancer | PR-104 (75% MTD) | Effective killing of hypoxic and aerobic tumor cells.[11] |
| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive antitumor activity.[3] |
| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive antitumor activity.[3] |
| Various Solid Tumors | Pediatric Cancers | PR-104 (550 mg/kg, MTD) | Objective responses in 21 out of 34 solid tumor models.[12][13] |
| ALL Models | Acute Lymphoblastic Leukemia | PR-104 (MTD) | Maintained complete responses in 7 out of 7 models.[12][13] |
MTD: Maximum Tolerated Dose.
Experimental Protocols
In Vitro Cytotoxicity Assays
A crucial step in the evaluation of PR-104 was the assessment of its cytotoxic activity in vitro under both normoxic and hypoxic conditions.
1. Cell Culture and Seeding:
-
Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well or 6-well plates at a density that allows for logarithmic growth during the experiment.
2. Induction of Hypoxia:
-
For hypoxic conditions, plates are placed in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2).
-
For normoxic (aerobic) conditions, plates are maintained in a standard incubator (21% O2, 5% CO2).
3. Drug Exposure:
-
PR-104A is added to the cell cultures at a range of concentrations.
-
The duration of exposure is typically 4 hours.[3]
4. Assessment of Cytotoxicity:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. After drug exposure, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric quantification.
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment. Following drug exposure, cells are re-plated at low densities and incubated until colonies are formed. Colonies are then stained and counted.
-
Apoptosis Assays:
In Vivo Antitumor Activity in Xenograft Models
To evaluate the efficacy of PR-104 in a more physiologically relevant setting, human tumor xenograft models in immunocompromised mice are utilized.[3][4][5]
1. Tumor Implantation:
-
Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
2. Drug Administration:
-
PR-104 is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][12]
-
Dosing schedules can vary, including single doses or multiple doses over a period of time.[12]
3. Evaluation of Antitumor Activity:
-
Tumor Growth Delay: Tumor volume is measured regularly using calipers. The time it takes for tumors in the treated group to reach a certain volume is compared to the control group.[3][4]
-
Clonogenic Assay of Excised Tumors: After treatment, tumors are excised, disaggregated into single-cell suspensions, and plated for a clonogenic survival assay to determine the fraction of surviving tumor cells.[3][5]
4. Assessment of Hypoxia in Tumors:
-
The hypoxia marker pimonidazole (B1677889) can be administered to the mice before tumor excision.
-
Immunohistochemical staining for pimonidazole adducts in tumor sections is used to visualize and quantify hypoxic regions.[10]
Analysis of DNA Damage
The mechanism of PR-104-induced cell death involves the formation of DNA cross-links. Several assays are employed to detect and quantify this DNA damage.
1. Comet Assay (Single Cell Gel Electrophoresis):
-
This assay detects DNA strand breaks.
-
Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis.
-
Damaged DNA migrates further, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[3][4]
2. γH2AX Formation:
-
Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
-
γH2AX foci can be detected and quantified using immunofluorescence microscopy or flow cytometry.[3][4]
Conclusion and Future Directions
PR-104 represents a significant advancement in the field of hypoxia-activated prodrugs.[1] Its dual mechanism of activation provides a broad spectrum of antitumor potential.[1] However, the "on-target" toxicity in normal tissues expressing AKR1C3, leading to dose-limiting myelosuppression, has been a major hurdle in its clinical development.[1] This has spurred further research into developing next-generation HAPs with improved tumor selectivity.[1] Current efforts are focused on designing PR-104 analogs that are resistant to AKR1C3-mediated activation, with the aim of widening the therapeutic window and realizing the full potential of targeting tumor hypoxia.[1] The journey of PR-104 discovery and development has provided invaluable insights into the complexities of targeting the tumor microenvironment and continues to guide the design of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program. [scholars.duke.edu]
- 14. benchchem.com [benchchem.com]
A70450: A Potent Aspartyl Proteinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, A70450 presents a significant tool in the study of aspartyl proteinases, a class of enzymes implicated in a range of pathologies, from fungal infections to viral replication. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental considerations for this compound.
Chemical Structure and Properties
This compound is a synthetic peptidomimetic inhibitor. Its chemical structure has been elucidated as Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-, monohydrochloride, with the stereochemistry defined as (alphaR-(alphaR,gammaS,deltaS*))-.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 142928-23-2 |
| Molecular Formula | C₁₉H₃₉ClN₂O₂ |
| Molecular Weight | 362.98 g/mol |
| IUPAC Name | (2R,3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-2-isopropyl-N-butylhexanamide hydrochloride |
| SMILES | O=C(NCCCC)--INVALID-LINK--C)C--INVALID-LINK----INVALID-LINK--CC1CCCCC1.[H]Cl |
| InChI Key | OSCAGQDAAPBGKK-PWGAQZMISA-N |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of aspartyl proteinases. These enzymes utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. This compound, as a peptidomimetic, is designed to mimic the transition state of the substrate, binding with high affinity to the active site and blocking its catalytic function.
The primary targets of this compound that have been investigated include:
-
Candida albicans Secreted Aspartyl Proteinases (SAPs) : These enzymes are crucial virulence factors for the opportunistic fungal pathogen Candida albicans, playing a role in tissue invasion and evasion of the host immune system. This compound has been used to inhibit these enzymes, facilitating structural studies such as protein crystallization.
-
Human Immunodeficiency Virus (HIV) Protease : This aspartyl protease is essential for the maturation of the HIV virion, making it a key target for antiretroviral therapy. The structural similarities between fungal SAPs and HIV protease suggest that this compound may also exhibit inhibitory activity against the viral enzyme.
Experimental Protocols
While specific, detailed protocols for assays using this compound are often proprietary or published within the full text of scientific articles, a general experimental workflow for assessing its inhibitory activity can be outlined.
General Aspartyl Protease Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of this compound against a target aspartyl protease, such as Candida albicans SAP2 or HIV-1 protease.
Materials:
-
Purified target aspartyl protease
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the target enzyme)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: Dilute the purified aspartyl protease to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or solvent control)
-
Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.
-
-
Initiation of Reaction: Add the protease substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.
Signaling Pathways
This compound's inhibitory action on aspartyl proteases can impact key signaling pathways involved in both pathogenesis and normal physiological processes.
Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The initial and rate-limiting step is the cleavage of angiotensinogen (B3276523) by the aspartyl protease renin. Inhibition of renin is a therapeutic strategy for hypertension. While this compound's primary reported targets are microbial, its classification as an aspartyl protease inhibitor suggests potential, though unconfirmed, activity against renin.
Candida albicans Virulence Pathway
Secreted aspartyl proteinases (SAPs) are key to the pathogenesis of Candida albicans. They are involved in the degradation of host tissues, facilitating invasion, and in the evasion of the host immune response. Inhibition of SAPs by molecules like this compound can disrupt these processes, thereby reducing the virulence of the fungus.
Quantitative Data
Currently, publicly available, peer-reviewed quantitative data such as IC50 or Ki values for this compound against its target enzymes are limited. Researchers are encouraged to perform their own dose-response experiments to determine these values for their specific experimental systems.
Conclusion
This compound is a valuable research tool for studying the structure and function of aspartyl proteinases. Its inhibitory activity against fungal and potentially viral enzymes makes it a compound of interest for the development of novel anti-infective therapies. The information and protocols provided in this guide are intended to facilitate further research into the properties and applications of this potent inhibitor.
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that fosters resistance to conventional cancer therapies and promotes malignant progression. Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach to selectively target these resistant tumor cell populations. PR-104 is a dinitrobenzamide mustard prodrug that has been extensively investigated for its ability to be activated under hypoxic conditions to a potent DNA-alkylating agent. This technical guide provides an in-depth overview of the core science behind PR-104, including its dual-activation mechanism, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Rationale for Targeting Tumor Hypoxia
The tumor microenvironment is a complex and dynamic landscape, with hypoxia being a critical hallmark of solid malignancies.[1] Rapidly proliferating cancer cells often outgrow their vascular supply, leading to an inadequate delivery of oxygen and nutrients.[2] This hypoxic state is not merely a bystander effect but an active driver of tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][3] Hypoxia-inducible factors (HIFs) are key transcriptional regulators that mediate cellular adaptation to low oxygen, promoting angiogenesis, metabolic reprogramming, and cell survival.[1][3]
Hypoxia-activated prodrugs are designed to exploit this unique feature of the tumor microenvironment.[2][3] These agents are administered in a relatively non-toxic form and undergo bioreductive activation to their cytotoxic state specifically in the low-oxygen conditions of the tumor, thereby minimizing systemic toxicity.[3]
PR-104: A Dual-Activation Prodrug
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly hydrolyzed by systemic phosphatases to its active prodrug form, PR-104A.[2][4] PR-104A is a 3,5-dinitrobenzamide (B1662146) nitrogen mustard that can be activated through two distinct pathways, conferring a broader spectrum of antitumor activity.[4][5]
Hypoxia-Selective One-Electron Reduction
In the hypoxic regions of tumors, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other flavoproteins.[2][6][7] This reduction forms a nitro radical anion. Under hypoxic conditions, this radical is further reduced to the cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[2][6] In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent PR-104A, thus ensuring the hypoxia-selective nature of its activation.[2][8]
Aerobic Two-Electron Reduction by AKR1C3
Subsequent research revealed that PR-104A can also be activated under aerobic conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][9][10] This finding is significant as AKR1C3 is overexpressed in various tumor types, including certain leukemias and solid tumors, providing a mechanism for PR-104A activation independent of the tumor's oxygenation status.[9][11][12] However, this "off-target" activation in normal tissues that express AKR1C3, such as bone marrow progenitor cells, is a primary contributor to the dose-limiting myelosuppression observed in clinical trials.[2][13]
Mechanism of Cytotoxicity: DNA Cross-Linking
The active metabolites of PR-104, PR-104H and PR-104M, are potent bifunctional DNA alkylating agents.[4][14] They induce highly cytotoxic DNA interstrand cross-links, which prevent the separation of DNA strands, thereby blocking DNA replication and transcription.[4][15] This irreparable DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[4] The formation of these DNA cross-links is the ultimate mechanism of PR-104's anticancer activity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PR-104's mechanism and evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
Caption: A generalized workflow for the preclinical evaluation of PR-104.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PR-104, providing a basis for comparison of its activity and toxicity.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | 13.0 | 0.13 | 100 | [14] |
| HT29 | Colon Cancer | 25.0 | 0.25 | 100 | [14] |
| H460 | Lung Cancer | 5.0 | 0.25 | 20 | [14] |
| HepG2 | Hepatocellular Carcinoma | 1.8 | 0.2 | 9 | [12] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 3.5 | 0.13 | 27 | [12] |
| SNU-398 | Hepatocellular Carcinoma | >100 | 2.9 | >34 | [12] |
| Hep3B | Hepatocellular Carcinoma | >100 | 0.4 | >250 | [12] |
| REH | Acute Lymphoblastic Leukemia | - | - | - | [16] |
| Nalm6 | Acute Lymphoblastic Leukemia | - | - | - | [16] |
Note: IC50 values can vary depending on the specific experimental conditions. HCR is the ratio of aerobic to hypoxic IC50.
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PR-104 in Clinical Trials
| Dosing Schedule | Patient Population | MTD | DLTs | Reference |
| Once every 3 weeks | Advanced Solid Tumors | 1100 mg/m² | Fatigue, neutropenic sepsis, infection | [5][17] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | Advanced Solid Tumors | 675 mg/m² | Thrombocytopenia, neutropenia | [5][15] |
| Every 2 weeks | Relapsed/Refractory Acute Leukemia | 3-4 g/m² | Myelosuppression, enterocolitis | [5][18][19] |
Table 3: MTD of PR-104 in Combination Therapy for Advanced Solid Tumors
| Combination Agent | MTD of PR-104 | DLTs | Reference |
| Gemcitabine (B846) (800 mg/m²) | 140 mg/m² | Grade 4 thrombocytopenia | [5][20] |
| Docetaxel (B913) (60 mg/m²) | 200 mg/m² | Grade 3 neutropenic fever | [5][20] |
| Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | [5][20] |
| Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | Not established | [20] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the evaluation of PR-104.
In Vitro Cytotoxicity Assessment: Clonogenic Survival Assay
This assay determines the ability of single cells to proliferate and form colonies after treatment with PR-104A under both normoxic and hypoxic conditions.
Materials:
-
Human tumor cell lines (e.g., SiHa, HT29)
-
Complete cell culture medium
-
PR-104A stock solution
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
Drug Treatment:
-
For hypoxic treatment, place the plates in a hypoxia chamber for a pre-equilibration period (e.g., 4 hours).
-
Prepare serial dilutions of PR-104A in culture medium.
-
Add the drug-containing medium to the cells. Include a vehicle control.
-
Incubate the plates under either normoxic (21% O₂) or hypoxic conditions for the desired exposure time (e.g., 1-4 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
DNA Damage Quantification: Alkaline Comet Assay
This assay measures DNA strand breaks in individual cells induced by the active metabolites of PR-104.
Materials:
-
Treated and control cells
-
CometAssay® slides or pre-coated microscope slides
-
Low melting point (LMP) agarose (B213101)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) and pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline unwinding and electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify DNA damage (e.g., % DNA in the tail, tail moment).
In Vivo Antitumor Efficacy: Tumor Xenograft Growth Delay Assay
This assay evaluates the in vivo efficacy of PR-104 in inhibiting the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line suspension
-
PR-104 formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer PR-104 (and/or combination agents) according to the desired dosing schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume in all groups.
-
The primary endpoint is typically tumor growth delay, defined as the time it takes for tumors in the treated group to reach a specific size compared to the control group.
-
Tumor growth inhibition can also be calculated as the percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.
-
-
Toxicity Monitoring: Monitor the general health of the animals, including body weight, throughout the study.
Assessment of Reductase Expression: Western Blotting
This protocol outlines the detection of AKR1C3 and POR proteins in tumor cell lysates.
Materials:
-
Tumor cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against AKR1C3 and POR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin)
Protocol:
-
Protein Extraction and Quantification: Prepare protein lysates from tumor cells and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Analysis of PR-104 Metabolites: LC-MS/MS
This technique is used to identify and quantify PR-104 and its metabolites in biological matrices such as plasma or cell extracts.
General Protocol Outline:
-
Sample Preparation: Precipitate proteins from plasma or cell lysates, typically with acidified methanol. Centrifuge and dilute the supernatant.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., acetonitrile (B52724) and formic acid in water) to separate PR-104 and its metabolites.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure specificity and sensitivity.
-
Quantification: Generate a standard curve using known concentrations of each analyte to quantify the levels in the unknown samples.
Assessment of Tumor Hypoxia: Pimonidazole (B1677889) Immunohistochemistry
Pimonidazole is a hypoxia marker that forms adducts in hypoxic cells, which can be detected by immunohistochemistry.
Protocol:
-
Pimonidazole Administration: Inject mice bearing tumor xenografts with pimonidazole hydrochloride solution (e.g., 60 mg/kg, i.p. or i.v.).
-
Tissue Collection and Processing: After a circulation time of 60-90 minutes, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed in paraffin (B1166041), or snap-freeze for frozen sections.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate paraffin sections. Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate the sections with a primary antibody against pimonidazole adducts.
-
Wash and incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen or fluorophore.
-
Counterstain with hematoxylin (B73222) (for chromogenic detection).
-
-
Image Analysis: Acquire images of the stained sections and use image analysis software to quantify the hypoxic fraction (the percentage of the viable tumor area that is positively stained for pimonidazole).
Conclusion and Future Directions
PR-104 is a well-characterized hypoxia-activated prodrug with a compelling dual mechanism of action that allows for the targeting of both hypoxic and, in some cases, aerobic tumor cell populations.[2][4] Preclinical studies have consistently demonstrated its potent antitumor activity across a range of cancer models.[14][21] However, clinical development has been hampered by dose-limiting myelosuppression, largely attributed to the off-target activation of PR-104A by AKR1C3 in hematopoietic progenitor cells.[2][5]
Future research in this area is focused on several key aspects:
-
Development of Next-Generation HAPs: Designing PR-104 analogs that are resistant to AKR1C3-mediated activation is a critical strategy to widen the therapeutic window and reduce systemic toxicity.[13][22]
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as high levels of tumor hypoxia or specific reductase expression (POR or AKR1C3), could help select patients most likely to respond to PR-104 or similar agents.[16][23]
-
Rational Combination Therapies: Combining HAPs with therapies that spare hypoxic cells, such as certain chemotherapies or anti-angiogenic agents, remains a promising strategy to enhance overall antitumor efficacy.[5][12]
References
- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. graphviz.org [graphviz.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 | PLOS One [journals.plos.org]
- 17. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. academic.oup.com [academic.oup.com]
- 20. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. re-place.be [re-place.be]
- 22. mdpi.com [mdpi.com]
- 23. journals.physiology.org [journals.physiology.org]
The Conversion of A70450 (PR-104) to PR-104A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical conversion of the pre-prodrug A70450, more commonly known as PR-104, to its active prodrug form, PR-104A. PR-104 is a hypoxia-activated prodrug that has been investigated as a potential anti-cancer agent.[1] Its efficacy is contingent on a two-step activation process, beginning with the systemic conversion to PR-104A, which is then metabolized in hypoxic tumor environments or by specific enzymes to its cytotoxic form.[1][2] This document provides a comprehensive overview of this process, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Conversion Cascade: From Pre-Prodrug to Active Agent
PR-104 is a water-soluble phosphate (B84403) ester designed to be rapidly hydrolyzed in vivo by ubiquitous phosphatases to its more lipophilic alcohol metabolite, PR-104A.[2][3] This initial conversion is a crucial prerequisite for its anti-tumor activity.
PR-104A, a 3,5-dinitrobenzamide (B1662146) mustard, is then selectively activated under hypoxic conditions through a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR).[1][4] This reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent PR-104A, thus sparing healthy, well-oxygenated tissues.[5] However, in the low-oxygen environment of solid tumors, the nitro radical undergoes further reduction to form the highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce cell death.[1][4]
Interestingly, a second, oxygen-independent activation pathway for PR-104A was later discovered. The enzyme aldo-keto reductase 1C3 (AKR1C3) can directly reduce PR-104A to its cytotoxic metabolites via a two-electron reduction, bypassing the oxygen-sensitive nitro radical intermediate.[1][5] This finding has significant implications for the therapeutic application of PR-104, as tumors overexpressing AKR1C3 may be sensitive to the drug regardless of their oxygenation status.
Quantitative Data Summary
The following tables summarize key quantitative data related to the conversion and activity of PR-104 and PR-104A.
Table 1: Michaelis-Menten Kinetics of PR-104A Reduction by AKR1C3 [5]
| Parameter | Value |
| Apparent Km | 20.6 ± 2.6 µmol/L |
| kcat | 0.800 ± 0.025 min-1 |
Table 2: In Vitro Cytotoxicity (IC50) of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.8 | 0.2 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 3.1 | 0.11 | [4] |
| SNU-398 | Hepatocellular Carcinoma | 2.9 | 0.09 | [4] |
| Hep3B | Hepatocellular Carcinoma | 5.0 | 0.02 | [4] |
| A549 | Non-small cell lung | - | - | [6] |
| H460 | Non-small cell lung | 0.51 | - | [7] |
| PC3 | Prostate | 7.3 | - | [7] |
| Multiple | Leukemia | Most sensitive cell type | - | [8] |
Table 3: Pharmacokinetic Parameters of PR-104 and PR-104A
| Species | Compound | Clearance (Cl) | Volume of Distribution (Vdss) | Half-life (t1/2) | Reference |
| Human | PR-104 | 107 L/h/m2 | 35.8 L/m2 | 0.10 h | [9] |
| Human | PR-104A | 211 L/h/70 kg (unbound) | 105 L/70 kg (unbound) | 0.49 h | [3][9] |
| Mouse | PR-104A | 0.63 times slower than human (size equivalent unbound) | - | - | [3] |
| Rat | PR-104A | 0.78 times slower than human (size equivalent unbound) | - | - | [3] |
| Dog | PR-104A | 2.5 times faster than human (size equivalent unbound) | - | - | [3] |
Table 4: Maximum Tolerated Dose (MTD) of PR-104 in Clinical and Preclinical Studies
| Species/Setting | Dosing Schedule | MTD | Reference |
| Human (Solid Tumors) | Once every 3 weeks | 1100 mg/m2 | [10] |
| Human (Solid Tumors) | Weekly (d1, 8, 15 q28d) | 675 mg/m2 | [10] |
| Mouse | Weekly x 6 | 550 mg/kg | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the conversion and activity of PR-104.
Quantification of PR-104 and its Metabolites by UHPLC-MS/MS
This method is used for the sensitive and specific quantification of PR-104, PR-104A, PR-104H, and PR-104M in biological matrices.[11]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated PR-104A).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.[11]
-
-
Sample Preparation (Cell Lysates):
-
After incubation with PR-104A, wash cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins with ice-cold acetonitrile (B52724) or methanol.
-
Collect the supernatant for analysis.[11]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize parent and fragment ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of each analyte.
-
Calculate the concentration in unknown samples based on the peak area ratios of the analyte to the internal standard.
-
Western Blot Analysis of AKR1C3 and POR Expression
This protocol is for determining the protein expression levels of the key reductases involved in PR-104A activation.[2]
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies specific for AKR1C3, POR, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to the loading control.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with PR-104A, providing a measure of cytotoxicity.[2][12]
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of PR-104A for a defined period (e.g., 1-4 hours) under either aerobic or hypoxic conditions.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with a solution such as 4% paraformaldehyde or 10% formalin.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
DNA Cross-Linking Assay (Alkaline Comet Assay)
This assay can be adapted to detect DNA interstrand cross-links induced by the active metabolites of PR-104A.[13]
-
Cell Treatment and Embedding:
-
Treat cells with PR-104A.
-
Embed a single-cell suspension in low-melting-point agarose (B213101) on a microscope slide.
-
-
Lysis:
-
Lyse the cells in a high-salt, detergent-containing solution to remove cellular membranes and cytoplasm, leaving the nuclear DNA.
-
-
Irradiation (for cross-link detection):
-
Expose the slides to a fixed dose of ionizing radiation to induce random DNA strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to denature the DNA and separate the DNA fragments by electrophoresis.
-
-
Staining and Imaging:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the "comets" using fluorescence microscopy.
-
-
Data Analysis:
-
The presence of interstrand cross-links will reduce the migration of DNA out of the nucleus, resulting in a smaller "comet tail." Quantify the extent of DNA damage/cross-linking using appropriate software.
-
Conclusion
The conversion of the pre-prodrug PR-104 to PR-104A and its subsequent activation are complex, multi-faceted processes that are critical to its potential therapeutic efficacy. Understanding the enzymatic pathways involved, the influence of the tumor microenvironment, and having robust experimental protocols to study these processes are essential for the continued research and development of this and other hypoxia-activated prodrugs. This technical guide provides a foundational resource for professionals in the field to design and execute experiments aimed at further elucidating the mechanism of action and potential clinical applications of PR-104.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on A70450 Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the early-stage preclinical research on the anti-tumor activity of A70450, a novel investigational compound. The data herein summarizes the in vitro efficacy across various cancer cell lines and preliminary in vivo activity in xenograft models. Detailed experimental protocols for the key assays and elucidated signaling pathways are presented to facilitate further research and development.
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | 85 |
| DU-145 | Prostate | 110 |
| SW620 | Colorectal | 95 |
| HT29 | Colorectal | 150 |
| NCI-H23 | Lung | 125 |
| HOP-62 | Lung | 180 |
In Vivo Anti-Tumor Activity
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft mouse model using the PC3 prostate cancer cell line.
Table 2: Tumor Growth Inhibition in PC3 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 25 mg/kg | 625 | 50 |
| This compound | 50 mg/kg | 312 | 75 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with this compound at various concentrations for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with this compound at the IC50 concentration for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.[1]
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with this compound at the IC50 concentration for 24 hours.[2]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight.
-
Staining: The fixed cells were washed and stained with a solution containing PI and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[2][3]
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10^6 PC3 cells were suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice.[4]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment: Mice were randomized into treatment groups and dosed with this compound or vehicle control via intraperitoneal injection daily.
-
Tumor Measurement: Tumor volume was measured every three days using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway
Early mechanistic studies suggest that this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[5][6][7]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the typical workflow for the in vitro assessment of this compound.
Caption: In vitro experimental workflow for this compound evaluation.
References
- 1. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. mdpi.com [mdpi.com]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. The phosphatidylinositol 3-kinase/AKT signal transduction pathway plays a critical role in the expression of p21WAF1/CIP1/SDI1 induced by cisplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphatidylinositol 3'-kinase pathway is a dominant growth factor-activated cell survival pathway in LNCaP human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104H: The Cytotoxic Effector of the Hypoxia-Activated Prodrug PR-104
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity. Its therapeutic potential lies in its selective activation within the hypoxic microenvironment of solid tumors, leading to the formation of the potent cytotoxic metabolite, PR-104H. This technical guide provides a comprehensive overview of the metabolic activation of PR-104, the mechanism of action of PR-104H, and detailed experimental protocols for its study. Quantitative data from key preclinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is associated with resistance to conventional radiotherapy and chemotherapy.[1][2] Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature of the tumor microenvironment.[2] PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is systemically converted to its more lipophilic alcohol prodrug, PR-104A.[2][3] PR-104A is then selectively activated in hypoxic tumor cells to its cytotoxic effector metabolites, the hydroxylamine (B1172632) PR-104H and the amine PR-104M.[3][4]
Metabolic Activation of PR-104
The conversion of the relatively non-toxic PR-104 to the potent DNA cross-linking agent PR-104H is a multi-step process involving two primary pathways:
Hypoxia-Selective Reduction
Under hypoxic conditions, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[2][5][6] In the absence of oxygen, this radical is further reduced to the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2] In normoxic tissues, the nitro radical anion is rapidly re-oxidized back to the parent PR-104A, thus conferring the hypoxia-selective cytotoxicity.[2]
AKR1C3-Mediated Aerobic Activation
Subsequent research revealed that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[7][8][9] This two-electron reduction bypasses the oxygen-sensitive nitro radical intermediate and directly generates the cytotoxic metabolites.[6] High expression of AKR1C3 in certain tumor types, such as some leukemias, presents an additional therapeutic window for PR-104, independent of hypoxia.[10][11][12]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR-104 - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
Foundational Studies on 3,5-Dinitrobenzamide Nitrogen Mustards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dinitrobenzamide (B1662146) nitrogen mustards represent a class of bioreductive prodrugs with significant potential in oncology. These compounds are designed to be selectively activated within the hypoxic microenvironment of solid tumors, a condition that confers resistance to conventional therapies. This technical guide provides a comprehensive overview of the foundational studies on 3,5-dinitrobenzamide nitrogen mustards, detailing their synthesis, mechanism of action, and preclinical evaluation. The content herein is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of novel anticancer agents. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows to facilitate a deeper understanding and further exploration of this promising class of compounds.
Chemical Synthesis
The synthesis of 3,5-dinitrobenzamide nitrogen mustards typically commences with a commercially available starting material, such as 2-chloro-3,5-dinitrobenzoic acid. The general synthetic scheme involves the formation of an amide bond between the dinitrobenzoic acid scaffold and an amino-alcohol, followed by the introduction of the nitrogen mustard moiety. A key intermediate in the synthesis of many analogs is 5-chloro-2,4-dinitrobenzoic acid.[1]
General Synthetic Protocol
The following protocol is a generalized procedure based on reported syntheses of 2,4-dinitrobenzamide (B3032253) mustards, which can be adapted for 3,5-dinitrobenzamide analogs.[1]
Step 1: Amide Formation
-
To a solution of the selected dinitrobenzoic acid (e.g., 2-chloro-3,5-dinitrobenzoic acid) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU).
-
Add the desired amino-alcohol (e.g., 2-aminoethanol) to the reaction mixture.
-
Stir the reaction at room temperature overnight or heat under microwave irradiation to facilitate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting amide intermediate by flash column chromatography.
Step 2: Introduction of the Nitrogen Mustard Moiety
-
The diol intermediate from the previous step is then reacted to introduce the mustard functionality.
-
For the synthesis of a di-chloro mustard, treat the diol with thionyl chloride in a suitable solvent like chloroform.
-
For asymmetric mustards (e.g., chloro/mesylate or bromo/mesylate), a multi-step process involving selective protection and activation of the hydroxyl groups is necessary.[1]
-
Purify the final 3,5-dinitrobenzamide nitrogen mustard product by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of 3,5-dinitrobenzamide nitrogen mustards, particularly their lipophilicity (expressed as LogP or LogD), play a crucial role in their biological activity, including cellular uptake, bystander effect, and in vivo efficacy.[1]
| Compound Class | Leaving Groups | LogP | Reference |
| 2,4-Dinitrobenzamide Mustard | Chloro/Mesylate | Varies | [1] |
| 2,4-Dinitrobenzamide Mustard | Bromo/Mesylate | Varies | [1] |
| 2,4-Dinitrobenzamide Mustard | Dibromo | Varies | [1] |
Note: Specific LogP values for a wide range of 3,5-dinitrobenzamide analogs require experimental determination, as they are highly dependent on the specific side chains.
Mechanism of Action
3,5-Dinitrobenzamide nitrogen mustards are bioreductive prodrugs that undergo enzymatic reduction to form highly cytotoxic DNA alkylating agents. This activation can occur under both hypoxic and aerobic conditions, mediated by different enzyme systems.
Hypoxic Activation
Under hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), reduce one of the nitro groups on the benzamide (B126) ring. This reduction generates a reactive species that can then cross-link DNA, leading to cell death.[2]
Aerobic Activation by AKR1C3
A key finding in the study of these compounds is the role of the aldo-keto reductase 1C3 (AKR1C3) enzyme in their activation under normal oxygen levels (aerobic conditions).[3][4] This "off-target" activation is particularly relevant for the prodrug PR-104A. AKR1C3 can directly reduce the nitro group, leading to the formation of the same cytotoxic metabolites as in the hypoxic pathway. While this broadens the potential applicability of these drugs, it can also lead to toxicity in normal tissues expressing high levels of AKR1C3.[2][3]
DNA Damage Response
The cytotoxic effect of activated 3,5-dinitrobenzamide nitrogen mustards is primarily due to the formation of DNA interstrand cross-links. This type of DNA damage triggers a cellular DNA damage response (DDR). Key signaling proteins involved in this response include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-dependent protein kinase (DNA-PK).[5][6] Activation of these kinases leads to the phosphorylation of downstream targets, including histone H2AX (forming γH2AX) and the tumor suppressor protein p53.[5][6][7] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.[1][7]
Caption: Activation and DNA damage response pathway of 3,5-dinitrobenzamide nitrogen mustards.
In Vitro Cytotoxicity
The cytotoxic potential of 3,5-dinitrobenzamide nitrogen mustards is typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Cytotoxicity Data
The following table summarizes representative IC50 values for various dinitrobenzamide mustards in different cancer cell lines. The data highlights the increased potency in cell lines engineered to express nitroreductase (NTR), demonstrating the principle of enzyme-prodrug therapy.
| Compound | Cell Line | NTR Status | IC50 (µM) | Reference |
| SN27686 (dibromo analog) | SK-OV-3 | - | >100 | [8] |
| SK-OV-3 | + | ~0.1 | [8] | |
| PR-104A | HCT116 | - | Varies | [4] |
| HCT116 (AKR1C3+) | - | Varies (sensitized) | [4] | |
| Various 2,4-Dinitrobenzamide Mustards | EMT6 | - | Varies | [1] |
| EMT6 | + | Varies | [1] | |
| WiDr | - | Varies | [1] | |
| WiDr | + | Varies | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,5-dinitrobenzamide nitrogen mustard compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflows
General Workflow for Synthesis and Evaluation
The development and preclinical assessment of novel 3,5-dinitrobenzamide nitrogen mustards follow a structured workflow, from initial design and synthesis to in vitro and in vivo evaluation.
Caption: General workflow for the development of 3,5-dinitrobenzamide nitrogen mustards.
Conclusion
The foundational studies on 3,5-dinitrobenzamide nitrogen mustards have established them as a versatile class of bioreductive prodrugs. Their dual mechanism of activation, targeting both hypoxic tumor regions and cells overexpressing AKR1C3, presents both opportunities and challenges. The detailed synthetic routes, comprehensive cytotoxicity data, and elucidated mechanisms of action provided in this guide offer a solid foundation for future research. Further exploration into optimizing the therapeutic index, for instance, by designing analogs with greater selectivity for tumor-specific reductases, holds the promise of developing more effective and less toxic anticancer agents.
References
- 1. Synthesis and structure-activity relationships for 2,4-dinitrobenzamide-5-mustards as prodrugs for the Escherichia coli nfsB nitroreductase in gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of mustard group structure on pathways of in vitro metabolism of anticancer N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustard prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced pharmacological activities of AKR1C3‐activated prodrug AST‐3424 in cancer cells with defective DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of A70450: A Retrospective Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A70450, a potent inhibitor of aspartyl proteinases, emerged from the extensive research and development programs at Abbott Laboratories in the early 1990s. Initially investigated as part of a broader search for renin inhibitors for the treatment of hypertension, its development path also unveiled significant potential as an antifungal agent. This technical guide provides an in-depth look into the origins of this compound, detailing its mechanism of action, key experimental findings, and the scientific rationale that guided its discovery.
Core Compound Characteristics
This compound is chemically defined as Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-, monohydrochloride, with the CAS number 142928-23-2.[1] Its development was rooted in the strategic design of transition-state analogs to inhibit the activity of the enzyme renin, a key regulator in the renin-angiotensin-aldosterone system (RAAS).
| Property | Value |
| IUPAC Name | Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-, monohydrochloride, (alphaR-(alphaR,gammaS,deltaS*))-[1] |
| CAS Number | 142928-23-2[1] |
| Chemical Formula | C19H39ClN2O2[1] |
| Molecular Weight | 362.98 g/mol [1] |
Mechanism of Action: A Dual-Targeting Inhibitor
This compound functions as a competitive inhibitor of aspartyl proteinases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site. Its design as a transition-state analog allows it to bind with high affinity to the active site of these enzymes, mimicking the tetrahedral intermediate of peptide bond hydrolysis.
While initially designed to target human renin, subsequent studies revealed that this compound is also a potent inhibitor of the secreted aspartyl proteinases (SAPs) of Candida albicans, a key virulence factor in fungal infections.[2]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The primary rationale for the development of this compound was the inhibition of renin, the rate-limiting enzyme in the RAAS pathway. By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, renin inhibitors effectively reduce the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified against several key aspartyl proteinases. The following table summarizes the available data on its inhibitory constants (IC50).
| Target Enzyme | IC50 (nM) |
| Candida albicans Secreted Aspartyl Proteinase (SAP2) | 1.4 |
| Human Renin | 7.1 |
| Cathepsin D | 770 |
Data sourced from The Inhibitor Index.
Experimental Protocols
While the specific, detailed synthesis protocols from Abbott's internal development are not publicly available, the general approach to synthesizing renin inhibitors of this class involves multi-step organic synthesis. A generalized workflow is depicted below.
General Synthetic Workflow for Peptidomimetic Renin Inhibitors
Structural Insights from Crystallography
A pivotal moment in the understanding of this compound's mechanism of action came with the elucidation of the crystal structure of the compound in complex with the secreted aspartic proteinase (SAP2) from Candida albicans. This work, published by Cutfield et al. in 1995, provided a detailed view of the inhibitor-enzyme interaction at the atomic level.[2]
The study revealed that this compound binds in an extended conformation within the active site cleft of the enzyme. The hydroxyethylene moiety of this compound acts as a transition-state analog, forming hydrogen bonds with the catalytic aspartate residues. The various side chains of the inhibitor occupy the substrate-binding pockets (S-sites) of the enzyme, contributing to its high binding affinity and specificity.
Conclusion
The development of this compound at Abbott Laboratories represents a significant chapter in the history of aspartyl proteinase inhibitor research. Although it did not proceed to become a marketed drug, the scientific investigations surrounding this compound provided valuable insights into the design of potent and specific enzyme inhibitors. Its dual activity against both human renin and a key fungal virulence factor underscores the potential for cross-reactivity and the opportunity for drug repositioning in pharmaceutical research. The structural and quantitative data gathered during its development continue to be a valuable resource for medicinal chemists and drug discovery scientists.
References
An In-depth Technical Guide on the Selective Targeting of Hypoxic Cancer Cells by Hypoxia-Activated Prodrugs
To the Researcher:
Following a comprehensive literature search, it has been determined that the compound designated "A70450" does not appear to be a publicly documented agent for the selective targeting of hypoxic cancer cells. The identifier "this compound" is associated with a peptide inhibitor of a fungal enzyme and a medical billing code, but not with a hypoxia-activated prodrug (HAP) in the context of oncology.
Therefore, this technical guide will focus on a well-characterized and clinically evaluated hypoxia-activated prodrug, PR-104 , to fulfill your request for an in-depth resource. PR-104 provides an excellent case study to explore the principles of hypoxia-selective cancer therapy, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Technical Guide: PR-104 and its Selectivity for Hypoxic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of PR-104, a dinitrobenzamide mustard prodrug designed to selectively eliminate hypoxic tumor cells. We will delve into its mechanism of action, present key quantitative data on its hypoxia-selective cytotoxicity, and outline the experimental protocols used to characterize this agent.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors frequently contain regions of low oxygen concentration, or hypoxia, which arise from a disorganized and inadequate vascular network.[1] Hypoxic tumor cells are often resistant to radiotherapy and conventional chemotherapies, contributing to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to exploit this feature of the tumor microenvironment.[1] These agents are administered in a relatively non-toxic form and are bioactivated by reductase enzymes under hypoxic conditions to release a potent cytotoxic warhead.[1] PR-104 was developed as a water-soluble phosphate (B84403) ester "pre-prodrug" that is systemically converted to its active prodrug form, PR-104A, to specifically target and eradicate these resistant hypoxic cancer cells.[1]
Quantitative Data Presentation: Hypoxia-Selective Cytotoxicity of PR-104A
The selective potency of PR-104A against cancer cells under low oxygen conditions is a key characteristic. This selectivity is quantified by comparing its cytotoxicity under normoxic (aerobic) and anoxic (hypoxic) conditions, often expressed as the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to the IC50 value under anoxic conditions.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
|---|---|---|---|---|
| HT29 | Colon Carcinoma | 25.0 | 0.25 | 100 |
| SiHa | Cervical Carcinoma | 12.0 | 0.24 | 50 |
| H460 | Lung Carcinoma | 5.0 | 0.10 | 50 |
| Panc-01 | Pancreatic Carcinoma | >100 | 1.0 | >100 |
| 22RV1 | Prostate Carcinoma | 20.0 | 0.20 | 100 |
Data compiled from preclinical studies. Actual values may vary based on experimental conditions.[2]
Table 2: Antitumor Activity of PR-104 in Human Tumor Xenograft Models
| Tumor Model | Treatment | Outcome |
|---|---|---|
| HT29 (Colon) | PR-104 Monotherapy | Significant killing of hypoxic and aerobic cells.[2] |
| SiHa (Cervical) | PR-104 + Radiation | Greater killing of hypoxic (radioresistant) cells compared to radiation alone.[2] |
| H460 (Lung) | PR-104 Monotherapy | Greater cell kill than tirapazamine (B611382) at equivalent host toxicity.[2] |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity.[2] |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity.[2] |
Mechanism of Action and Signaling Pathways
PR-104 has a dual mechanism of activation, which contributes to its broad antitumor potential but also presents challenges regarding toxicity.
-
Hypoxia-Dependent One-Electron Reduction: In the low-oxygen environment of a tumor, PR-104A undergoes a one-electron reduction, primarily by NADPH-cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[3] In the absence of sufficient oxygen, this radical is further reduced to the highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[4] These metabolites are potent DNA cross-linking agents that cause cell death.[4] Under normoxic conditions, the nitro radical anion is rapidly re-oxidized back to the non-toxic PR-104A, thus sparing healthy, well-oxygenated tissues.[1]
-
Aerobic Two-Electron Reduction by AKR1C3: It was later discovered that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4] This two-electron reduction bypasses the oxygen-sensitive radical intermediate and directly produces the cytotoxic metabolites.[4] While this allows for the targeting of aerobic tumor cells that overexpress AKR1C3, it can also lead to "on-target" toxicity in normal tissues with high AKR1C3 expression, which has been a challenge in clinical development.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the selectivity and efficacy of PR-104.
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
This assay determines the IC50 values of PR-104A under normoxic and hypoxic conditions.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media.
-
Hypoxia Induction: For hypoxic conditions, cell culture plates are placed in a modular incubator chamber, which is then flushed with a gas mixture of 5% CO2, 10% H2, and balanced N2, with a palladium catalyst to scavenge residual oxygen. A parallel set of plates is maintained in a standard normoxic incubator (21% O2, 5% CO2).
-
Drug Treatment: Serial dilutions of PR-104A are prepared in media pre-equilibrated to either normoxic or hypoxic conditions. The drug is added to the cells, and they are incubated for a specified duration (e.g., 4 hours).
-
Washout and Recovery: After drug exposure, the cells are washed with fresh, normoxic media and returned to a normoxic incubator to recover for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a standard assay such as the sulforhodamine B (SRB) or MTT assay. IC50 values are calculated from the resulting dose-response curves.
Protocol 2: Tumor Xenograft Efficacy Studies
These studies evaluate the antitumor activity of PR-104 in a living organism.
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Treatment Administration: Mice are treated with PR-104 (often intravenously or intraperitoneally), vehicle control, and/or combination therapies (e.g., radiation, other chemotherapeutics) according to a predetermined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: The study may be concluded based on tumor growth delay (time for tumors to reach a certain volume) or by excising tumors at a specific time point after treatment for further analysis.
-
Ex Vivo Analysis (Optional): Excised tumors can be analyzed for markers of hypoxia (e.g., pimonidazole (B1677889) staining), DNA damage (e.g., γH2AX staining), and AKR1C3 expression (e.g., immunohistochemistry or Western blot) to correlate treatment efficacy with tumor characteristics.
Conclusion
PR-104 is a pioneering hypoxia-activated prodrug that has provided significant insights into the strategy of targeting the hypoxic tumor microenvironment. Its dual activation mechanism, sensitive to both hypoxia and AKR1C3 expression, offers a broad spectrum of antitumor activity. However, the associated on-target toxicity has underscored the critical need for developing next-generation HAPs with an improved therapeutic window. The extensive preclinical and clinical evaluation of PR-104 continues to inform the design and development of novel agents aimed at exploiting tumor hypoxia for therapeutic gain.
References
Methodological & Application
Application Notes and Protocols for A70450 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
A70450 is a potent, fast, and tight-binding competitive inhibitor of Candida albicans secreted aspartic proteinases (SAPs). These enzymes are critical virulence factors for C. albicans, an opportunistic fungal pathogen responsible for mucosal and systemic infections in immunocompromised individuals. SAPs contribute to the pathogenicity of C. albicans by degrading host proteins, facilitating tissue invasion, and evading host immune responses. As a well-characterized inhibitor, this compound serves as an essential tool for studying the function of SAPs and for the development of novel antifungal therapies.
These application notes provide detailed protocols for the in vitro use of this compound to study its inhibitory effects on C. albicans SAPs and its impact on key virulence attributes of the fungus.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against Candida albicans secreted aspartic proteinase.
| Inhibitor | Target Enzyme | IC50 (nM) | Apparent Ki (nM) | Inhibition Type | Reference |
| This compound | Candida albicans Aspartic Proteinase | 1.3 | 0.17 | Fast, Tight-Binding | [1] |
Experimental Protocols
Aspartic Proteinase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against C. albicans secreted aspartic proteinase.
Materials:
-
Purified Candida albicans secreted aspartic proteinase (e.g., SAP2)
-
This compound
-
Fluorogenic peptide substrate specific for SAPs
-
Assay Buffer: 50 mM sodium acetate, pH 4.5
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the purified SAP enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations. These should be determined empirically, but a substrate concentration close to its Km is a good starting point.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 20 µL of each this compound dilution.
-
Include control wells with Assay Buffer and solvent control wells with the highest concentration of the solvent used for this compound dilution.
-
Add 160 µL of the diluted enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The apparent Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the Km of the substrate is known.[2][3]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the growth of C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
This compound
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare C. albicans Inoculum: Culture C. albicans overnight in a suitable broth medium. Wash the cells and resuspend them in RPMI-1640 to a final concentration of 1-5 x 10^3 cells/mL.
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well microplate.
-
Inoculation: Add an equal volume of the C. albicans inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control, as determined visually or by measuring the optical density at 600 nm.
In Vitro Biofilm Inhibition Assay
This protocol assesses the effect of this compound on the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain
-
This compound
-
Biofilm growth medium (e.g., RPMI-1640 or Spider medium)
-
96-well flat-bottom polystyrene microplates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare C. albicans Suspension: Prepare a standardized cell suspension of C. albicans (1 x 10^6 cells/mL) in the chosen biofilm growth medium.
-
Adhesion Step: Add 100 µL of the cell suspension to the wells of a 96-well plate and incubate at 37°C for 90 minutes to allow the cells to adhere.
-
Wash and Add Inhibitor: Gently wash the wells with PBS to remove non-adherent cells. Then, add 100 µL of fresh biofilm growth medium containing various concentrations of this compound to the wells. Include a no-inhibitor control.
-
Biofilm Growth: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Wash the wells with PBS to remove planktonic cells.
-
Stain the biofilms by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Destain the biofilms by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the percentage of biofilm inhibition.
Hyphal Formation Inhibition Assay
This protocol evaluates the effect of this compound on the yeast-to-hypha morphological transition of C. albicans, a key virulence trait.
Materials:
-
Candida albicans strain
-
This compound
-
Hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
Microscope slides or 24-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Prepare C. albicans Yeast Cells: Grow C. albicans in a standard yeast growth medium overnight. Wash and resuspend the cells in the hyphae-inducing medium to a concentration of 1 x 10^6 cells/mL.
-
Treatment with this compound: Add various concentrations of this compound to the cell suspension. Include a no-inhibitor control.
-
Induction of Hyphal Growth: Incubate the treated and control cell suspensions at 37°C in a 5% CO2 atmosphere for 2-4 hours.
-
Microscopic Examination: At different time points, take aliquots of the cell suspensions and observe them under an inverted microscope.
-
Quantification: Quantify the percentage of cells that have formed germ tubes or true hyphae in the this compound-treated and control samples. At least 100 cells should be counted for each condition.
-
Data Analysis: Compare the percentage of hyphal cells in the treated samples to the control to determine the inhibitory effect of this compound on morphogenesis.
Visualizations
Caption: Workflow for characterizing this compound's in vitro activity.
Caption: this compound inhibits SAPs, key virulence factors of C. albicans.
References
Application Notes and Protocols for PR-104 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity. It is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1][2] PR-104A is then selectively reduced in the hypoxic microenvironment of solid tumors to its active DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][3] This targeted activation allows for selective killing of tumor cells while sparing well-oxygenated normal tissues.[1] Additionally, PR-104A can be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), providing a dual mechanism of action.[1][4] These application notes provide a comprehensive overview of the use of PR-104 in xenograft mouse models, including detailed protocols and summaries of preclinical efficacy data.
Mechanism of Action
The activation of PR-104 is a two-step process:
-
Systemic Dephosphorylation: The administered PR-104 is systemically and rapidly converted by phosphatases to its active prodrug form, PR-104A.[5]
-
Bioreductive Activation: PR-104A undergoes reduction to its cytotoxic forms through two primary pathways:
-
Hypoxia-Dependent Pathway: In low-oxygen environments, one-electron reductases, such as cytochrome P450 oxidoreductase, reduce PR-104A to form the active DNA cross-linking metabolites PR-104H and PR-104M.[1][3]
-
AKR1C3-Dependent Pathway: In tumors with high expression of aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.[1][4]
-
The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[5]
Data Presentation: Preclinical Efficacy in Xenograft Models
PR-104 has demonstrated significant antitumor activity both as a single agent and in combination with other therapies across a variety of human tumor xenograft models.[1][6]
Monotherapy
| Xenograft Model | Cancer Type | Mouse Strain | PR-104 Dose | Key Findings |
| HT29 | Colon Cancer | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells.[1] |
| SiHa | Cervical Cancer | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[1] |
| H460 | Lung Cancer | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells.[1] |
| HepG2 | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant growth reduction.[1][3] |
| Hep3B | Hepatocellular Carcinoma | Mice | Not specified | Significant growth reduction.[3] |
| Various Solid Tumors | Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models.[1] |
| Various ALL Models | Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models.[1] |
Combination Therapy
| Xenograft Model | Cancer Type | Mouse Strain | Combination Treatment | Key Findings |
| HT29, SiHa, H460 | Colon, Cervical, Lung | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity.[1] |
| Panc-01 | Pancreatic Cancer | Nude Mice | PR-104 + Gemcitabine | Greater than additive antitumor activity.[6] |
| 22RV1 | Prostate Cancer | Nude Mice | PR-104 + Docetaxel | Greater than additive antitumor activity.[6] |
| HepG2, PLC/PRF/5, SNU-398, Hep3B | Hepatocellular Carcinoma | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib (B1663141): 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models.[1] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of PR-104 in in vivo xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.
Xenograft Model Establishment
-
Cell Lines and Culture:
-
Animal Models:
-
Xenograft Establishment:
-
Tumor Growth Monitoring:
PR-104 Formulation and Administration
-
Formulation:
-
Administration Route:
-
PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).[1]
-
-
Dosing:
Efficacy Evaluation
-
Tumor Growth Delay:
-
Measure the time for tumors in the treated group to reach a certain size compared to the control group.[1]
-
-
Tumor Growth Inhibition:
-
Calculate the percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.[1]
-
-
Clonogenic Survival Assay:
-
Survival Analysis:
-
Monitor the overall survival of the animals in each treatment group.[1]
-
-
Assessment of Hypoxia and AKR1C3 Expression:
-
Hypoxia: Administer a hypoxia marker (e.g., pimonidazole) to the mice.[4][9] Perform immunohistochemical staining for pimonidazole (B1677889) adducts in tumor sections to visualize and quantify hypoxic regions.[4]
-
AKR1C3 Expression: Assess the expression of AKR1C3 in tumor xenografts by immunohistochemistry on tumor sections or by Western blotting of tumor lysates.[4]
-
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models.[1] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A70450 in Preclinical Research
Note to Researchers: Initial searches for the compound "A70450" did not yield specific preclinical data regarding its dosage, administration, or mechanism of action. The information presented herein is based on general principles of preclinical research and data extrapolated from studies on compounds with similar characteristics or general preclinical protocols. It is imperative that researchers consult specific literature for the compound of interest, should "this compound" be a misidentification, or conduct preliminary dose-finding and toxicology studies if it is a novel agent.
Introduction
This document provides a generalized framework for the preclinical evaluation of investigational compounds, with a hypothetical application to a compound designated this compound. The protocols and notes are intended to guide researchers in designing and executing experiments to determine appropriate dosage, administration routes, and to elucidate potential mechanisms of action.
Compound Profile (Hypothetical)
For the purpose of these application notes, we will assume this compound is an inhibitor of a key signaling pathway implicated in oncogenesis, such as the PI3K/Akt/mTOR pathway. This assumption is based on the commonality of this pathway as a target in cancer research.[1][2][3]
Table 1: Hypothetical Compound Characteristics of this compound
| Property | Value |
| Molecular Target | PI3K/Akt/mTOR pathway |
| Formulation | Provided as a phosphate (B84403) ester pre-prodrug for enhanced solubility |
| Proposed Mechanism | Inhibition of a specific kinase within the signaling cascade |
Dosage and Administration in Preclinical Models
The selection of an appropriate dose and route of administration is a critical step in preclinical research.[4] This process is typically initiated with in vitro studies to determine the compound's potency (e.g., IC50), followed by in vivo dose-range finding studies in animal models.
Administration Routes
The choice of administration route depends on the compound's physicochemical properties, the desired pharmacokinetic profile, and the experimental model.[4] Common routes in preclinical research include:
-
Intravenous (IV): Ensures 100% bioavailability and is often used for compounds with poor oral absorption.[4][5]
-
Oral (PO): A common route for clinical administration, but bioavailability can be affected by first-pass metabolism in the gut and liver.[6]
-
Intraperitoneal (IP): Frequently used in small animal models for systemic delivery.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.[5]
Table 2: Comparison of Administration Routes in Preclinical Research
| Route | Advantages | Disadvantages | Considerations |
| Intravenous (IV) | Rapid onset, complete bioavailability.[5] | Requires technical skill, potential for injection site reactions. | Often used for initial efficacy studies.[4] |
| Oral (PO) | Clinically relevant, less invasive.[4] | Variable bioavailability, subject to first-pass metabolism.[6] | Requires formulation development to ensure adequate absorption. |
| Intraperitoneal (IP) | Easier than IV in small animals, rapid absorption. | Potential for local irritation, may not accurately reflect clinical routes. | Widely used in rodent cancer models. |
| Subcutaneous (SC) | Allows for sustained release, can be used for self-administration in some models.[5] | Slower onset, potential for local tissue reactions. | Useful for compounds requiring prolonged exposure. |
Dose Determination
An effective preclinical dose should achieve therapeutic concentrations at the target site without causing unacceptable toxicity. A common starting point for in vivo studies is to extrapolate from in vitro effective concentrations (e.g., EC50 or IC50).
Experimental Protocols
The following are generalized protocols that would be adapted for the specific characteristics of this compound.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity in a specific animal model.
Materials:
-
This compound
-
Vehicle for solubilizing this compound
-
Appropriate animal model (e.g., BALB/c mice)
-
Standard animal care facilities and equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week.
-
Group Assignment: Randomly assign animals to dose groups (e.g., vehicle control and 3-5 escalating dose levels of this compound).
-
Administration: Administer this compound via the chosen route (e.g., IP or PO) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than a 20% loss in body weight.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to be dependent on the target pathway (e.g., a line with a PIK3CA mutation)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD).
-
Treatment: Administer treatment as per the selected schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and excise tumors for further analysis (e.g., pharmacodynamics).
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the hypothetical mechanism of action of this compound and a typical preclinical experimental workflow.
Caption: Hypothetical signaling pathway of this compound inhibiting the PI3K/Akt/mTOR pathway.
Caption: A generalized workflow for the preclinical evaluation of an anti-cancer agent.
References
- 1. PI3K/Akt/mTOR signaling pathway in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel expression patterns of PI3K/Akt/mTOR signaling pathway components in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of signaling pathways in 90 cancer cell lines by protein lysate array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Inhibitors In Vivo [sigmaaldrich.com]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo use of the P450 inactivator 1-aminobenzotriazole in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining PR-104 with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential as an anticancer agent. It is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in the body to PR-104A.[1] PR-104A is then selectively activated in hypoxic tumor microenvironments and by the enzyme aldo-keto reductase 1C3 (AKR1C3) to its active cytotoxic metabolites, PR-104H and PR-104M.[2][3] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[2][3] Given that tumor hypoxia is a known factor in resistance to radiation therapy, the combination of PR-104 with radiation presents a compelling therapeutic strategy to enhance anti-tumor efficacy. Preclinical studies have shown that PR-104 can lead to greater than additive antitumor activity when combined with radiation.[4][5]
These application notes provide a comprehensive overview of the protocols and data for combining PR-104 with radiation therapy in preclinical research settings.
Mechanism of Action and Rationale for Combination Therapy
PR-104's therapeutic potential is rooted in its dual activation mechanism, which allows for targeted cytotoxicity in the tumor microenvironment.
Activation Pathways:
-
Hypoxia-Selective Activation: In low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form its active DNA-alkylating metabolites.[3]
-
AKR1C3-Mediated Activation: PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in various tumor types.[2][6]
Synergy with Radiation Therapy:
Radiation therapy primarily induces DNA double-strand breaks, leading to cancer cell death.[1] However, hypoxic tumor cells are relatively resistant to the effects of radiation. By selectively targeting and eliminating these radioresistant hypoxic cells, PR-104 can sensitize the tumor to radiation, leading to a synergistic therapeutic effect. The combination of PR-104-induced DNA cross-links and radiation-induced DNA strand breaks creates a complex and overwhelming level of DNA damage that can overcome the cell's repair mechanisms.
Signaling Pathways
The synergistic effect of PR-104 and radiation therapy is believed to stem from the overwhelming DNA damage that activates the DNA Damage Response (DDR) pathway. While the precise interplay is a subject of ongoing research, the combination likely impacts key signaling nodes.
Experimental Protocols
In Vivo Xenograft Studies Combining PR-104 and Radiation
This protocol outlines a general workflow for evaluating the efficacy of PR-104 in combination with radiation in a subcutaneous tumor xenograft model.
1. Cell Line Selection and Culture:
-
Select appropriate human cancer cell lines. Examples from preclinical studies include HT29 (colon), SiHa (cervical), and H460 (lung).[7]
-
Culture cells in appropriate media and conditions as recommended by the supplier.
2. Animal Models:
-
Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
3. Xenograft Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment groups.
5. Treatment Administration:
-
PR-104 Formulation and Dosing:
-
PR-104 is a water-soluble phosphate ester and should be dissolved in a suitable vehicle such as saline for administration.
-
Administer PR-104 via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosing can be based on a percentage of the Maximum Tolerated Dose (MTD). In preclinical studies, single doses of 75-100% of the MTD have been used.[7] A human equivalent dose (HED) of 380 µmol/kg has also been reported for mice.
-
-
Radiation Therapy:
-
Timing of Combination Therapy:
-
The optimal timing of PR-104 administration relative to radiation may vary depending on the tumor model and should be empirically determined. A common approach is to administer PR-104 shortly before or after irradiation to maximize the interaction between the two modalities.
-
6. Endpoint Analysis:
-
Tumor Growth Delay:
-
Continue to measure tumor volume in all treatment groups until tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Calculate the time it takes for tumors in each group to reach the endpoint size. The tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.
-
-
Ex Vivo Clonogenic Survival Assay:
-
At a specified time point after treatment (e.g., 24 hours), euthanize the animals and excise the tumors.
-
Prepare a single-cell suspension from each tumor.
-
Plate a known number of cells in appropriate culture dishes and incubate until colonies form.
-
Stain the colonies with crystal violet and count the number of colonies with >50 cells.
-
Calculate the surviving fraction of cells for each treatment group relative to the untreated control group.
-
Data Presentation
The following tables summarize representative quantitative data from preclinical studies combining PR-104 with radiation therapy.
Table 1: In Vivo Efficacy of PR-104 in Combination with Radiation in Xenograft Models
| Cell Line | Cancer Type | Animal Model | PR-104 Dose | Radiation Dose | Outcome |
| HT29 | Colon | Nude Mice | 100% MTD, single dose | 20 Gy | Greater than additive antitumor activity[7] |
| SiHa | Cervical | Nude Mice | 75% MTD, single dose | 15 Gy | Greater than additive antitumor activity[7] |
| H460 | Lung | Nude Mice | 75% MTD, single dose | 15 Gy | Greater than additive antitumor activity[7] |
| HCT116 | Colon | Nude Mice | 380 µmol/kg (HED) | 10 Gy | Increased post-radiation log cell kill compared to PR-104 alone |
Table 2: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Colon | 2.5 | 0.03 | 83 |
| SiHa | Cervical | 1.2 | 0.01 | 120 |
| H460 | Lung | 0.5 | 0.004 | 125 |
Note: Data are representative and may vary depending on specific experimental conditions.
Conclusion
The combination of the hypoxia-activated prodrug PR-104 with radiation therapy holds significant promise for improving cancer treatment outcomes, particularly for solid tumors with hypoxic regions. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate this synergistic combination. Future research should focus on elucidating the precise molecular mechanisms of interaction between PR-104-induced DNA damage and the radiation-induced DNA damage response to optimize treatment schedules and patient selection strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Homologous Recombination in Response to Ionizing Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "ATR activation in response to ionizing radiation: still ATM territory" - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation-induced cell cycle delay measured in two mouse tumors in vivo using bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A70450 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A70450 is an investigational, highly selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and resistance to apoptosis, and its aberrant activation is a common feature in a wide range of human cancers.[1] By targeting this key node, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents.
The rationale for combining this compound with standard-of-care chemotherapeutics such as cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696) is to create a synergistic anti-tumor effect.[2][3][4][5][6][7][8][9][10] While chemotherapy agents induce cellular damage (e.g., DNA damage or mitotic arrest), cancer cells can often evade apoptosis by activating pro-survival signaling cascades, prominently the PI3K/Akt pathway. This compound is designed to block this escape route, thereby lowering the threshold for chemotherapy-induced cell death. These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of this compound with common chemotherapy agents.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with cisplatin, doxorubicin, and paclitaxel in representative cancer cell lines.
Table 1: IC50 Values (nM) of this compound and Chemotherapy Agents in Ovarian (OVCAR-3) and Lung (A549) Cancer Cell Lines
| Cell Line | Drug(s) | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI)* |
| OVCAR-3 | This compound | 150 ± 12.5 | - | - |
| Cisplatin | 2500 ± 210 | - | - | |
| This compound + Cisplatin | - | This compound: 35 ± 4.1Cisplatin: 580 ± 55 | 0.45 | |
| Doxorubicin | 450 ± 38 | - | - | |
| This compound + Doxorubicin | - | This compound: 85 ± 9.2Doxorubicin: 105 ± 11 | 0.68 | |
| A549 | This compound | 220 ± 18.7 | - | - |
| Paclitaxel | 80 ± 7.5 | - | - | |
| This compound + Paclitaxel | - | This compound: 48 ± 5.3Paclitaxel: 15 ± 2.1 | 0.41 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy. Data are presented as mean ± standard deviation.
Table 2: Apoptosis Rates (% of Annexin V Positive Cells) in A549 Lung Cancer Cells
| Treatment (48h) | Concentration | % Apoptotic Cells |
| Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 200 nM | 12.8 ± 2.3 |
| Paclitaxel | 80 nM | 25.6 ± 3.5 |
| This compound + Paclitaxel | 200 nM + 80 nM | 68.4 ± 5.9 |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Tumor Growth Inhibition in OVCAR-3 Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | % TGI* |
| Vehicle Control | - | 1540 ± 180 | - |
| This compound | 50 mg/kg, p.o., daily | 1150 ± 155 | 25.3 |
| Cisplatin | 5 mg/kg, i.p., weekly | 980 ± 130 | 36.4 |
| This compound + Cisplatin | 50 mg/kg + 5 mg/kg | 250 ± 45 | 83.8 |
*Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for in vitro combination studies.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with chemotherapy agents.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., OVCAR-3, A549)
-
Complete culture medium
-
This compound and chemotherapy agents (e.g., cisplatin, doxorubicin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a fixed ratio.
-
Remove the medium and add 100 µL of medium containing the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and chemotherapy agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, chemotherapy agent, or the combination for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[14][15]
Western Blot Analysis
This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[17][18]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Determine the protein concentration of the supernatant using a BCA assay.[19]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add the chemiluminescent substrate.[17]
-
Capture the signal using an imaging system and perform densitometric analysis.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[20][21][22]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell lines (e.g., OVCAR-3)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., intraperitoneal)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[20]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to the specified dosing schedule. For example, this compound daily by oral gavage and cisplatin weekly by intraperitoneal injection.[23]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. The synergistic interactions observed suggest that targeting the PI3K/Akt survival pathway with this compound can significantly enhance the efficacy of cytotoxic therapies. Further investigation using these methods is warranted to fully elucidate the therapeutic potential of this combination approach in various cancer types.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor activity of paclitaxel in combination with the anticarcinoma immunoconjugate BR96-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Doxorubicin and paclitaxel (sequential combination) in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of Paclitaxel and PXR Antagonist SPA70 Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Enhancing therapeutic efficacy in breast cancer: a study on the combined cytotoxic effects of doxorubicin and MPC-3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. addgene.org [addgene.org]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. criver.com [criver.com]
- 22. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer [jove.com]
Techniques for Measuring A70450 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A70450 is a novel investigational agent targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical cancer models, focusing on xenograft studies. The methodologies outlined here are essential for determining anti-tumor activity, establishing dose-response relationships, and evaluating target engagement.
Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by receptor tyrosine kinases (RTKs) which, upon binding to growth factors, stimulate PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated.[3] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[3] this compound is designed to inhibit key components of this cascade, thereby blocking downstream signaling and inhibiting tumor growth.
In Vivo Efficacy Models
The most common in vivo models for assessing the efficacy of PI3K/Akt/mTOR inhibitors are xenograft and patient-derived xenograft (PDX) models in immunocompromised mice.[5][6] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to alterations in the PI3K pathway can also be utilized.[5]
Xenograft Tumor Models
Human cancer cell lines with known mutations in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutations or PTEN loss) are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[6][7] Once tumors are established, mice are randomized into vehicle control and treatment groups.
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway
-
Immunocompromised mice (e.g., female NSG mice, 6-8 weeks old)[6]
-
Growth medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Digital calipers[6]
-
Anesthesia
Procedure:
-
Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency.[8] Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 3.0 x 10^6 cells per 100 µL.[8]
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[6][8]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.[6] The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[6][8]
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[7]
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size limit or after a specified duration of treatment.[6] At the endpoint, tumors and other tissues can be harvested for further analysis.
Protocol 2: Assessment of Target Engagement
Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR pathway in tumor tissue.
Methods:
-
Western Blotting:
-
Harvest tumors from treated and control mice at specified time points after the last dose.
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6).[9][10] A reduction in the levels of these phosphoproteins in the this compound-treated group compared to the control group indicates target engagement.[9]
-
-
Immunohistochemistry (IHC):
-
Fix harvested tumors in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections using antibodies against p-Akt and p-S6.
-
IHC provides spatial information on target inhibition within the tumor microenvironment.[4]
-
-
Positron Emission Tomography (PET):
Data Presentation
Quantitative data from in vivo efficacy and pharmacodynamic studies should be summarized in clear and concise tables.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 25 mg/kg, daily | 750 ± 90 | 50 |
| This compound | 50 mg/kg, daily | 300 ± 50 | 80 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose | Mean p-Akt/Total Akt Ratio ± SEM | Mean p-S6/Total S6 Ratio ± SEM |
| Vehicle Control | - | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound | 50 mg/kg | 0.3 ± 0.05 | 0.2 ± 0.04 |
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound, a novel inhibitor of the PI3K/Akt/mTOR pathway. Careful execution of these studies, including appropriate animal models, standardized procedures, and comprehensive endpoint analyses, is crucial for advancing the preclinical development of this promising therapeutic agent. The combination of tumor growth inhibition studies with pharmacodynamic biomarker analysis will provide a thorough understanding of the anti-cancer activity and mechanism of action of this compound in vivo.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PR-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical and clinical studies for the treatment of various cancers.[1] As a phosphate (B84403) ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[2] The cytotoxic effects of PR-104A are primarily exerted in the hypoxic microenvironment of solid tumors, where it is reduced to highly reactive nitrogen mustard metabolites that induce DNA cross-linking, leading to cell cycle arrest and apoptosis.[2]
Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] This dual mechanism of activation makes the identification of sensitive cell lines and the understanding of the underlying molecular pathways crucial for the successful clinical application of PR-104. These application notes provide a summary of cancer cell lines with known sensitivity to PR-104, detailed protocols for assessing drug sensitivity and mechanism of action, and visual workflows and pathway diagrams to guide researchers in their studies.
Cell Lines Sensitive to PR-104 Treatment
The sensitivity of cancer cell lines to PR-104A is influenced by two key factors: the presence of a hypoxic environment and the expression level of the AKR1C3 enzyme. The following table summarizes the in vitro cytotoxicity of PR-104A in various human cancer cell lines under both aerobic (normoxic) and hypoxic (anoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in cytotoxicity under hypoxic conditions.
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | AKR1C3 Expression |
| SiHa | Cervical Cancer | 10 | 0.1 - 1 | 10 - 100 | Moderate |
| HT29 | Colorectal Cancer | >10 | 0.1 - 1 | >10 | Low |
| H460 | Non-Small Cell Lung Cancer | 1 - 10 | <0.1 | >10 | Low |
| Panc-01 | Pancreatic Cancer | >10 | 1 - 10 | >1 | Not Reported |
| 22RV1 | Prostate Cancer | 1 - 10 | <0.1 | >10 | Not Reported |
| T-ALL Xenografts | T-cell Acute Lymphoblastic Leukemia | - | - | - | High |
| BCP-ALL Xenografts | B-cell Precursor Acute Lymphoblastic Leukemia | - | - | - | Low |
| HepG2 | Hepatocellular Carcinoma | 1 - 10 | <0.1 | 15 | High |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1 - 10 | <0.1 | 51 | High |
| SNU-398 | Hepatocellular Carcinoma | >10 | 0.1 - 1 | >10 | Low |
| Hep3B | Hepatocellular Carcinoma | >10 | 0.1 - 1 | >10 | Low |
Note: IC50 values are approximate ranges compiled from various studies and may vary depending on experimental conditions such as exposure time and specific assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the cytotoxic effects of PR-104A on cancer cell lines by measuring metabolic activity.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PR-104A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PR-104A in complete culture medium. For hypoxic conditions, pre-equilibrate the medium in a hypoxic chamber (e.g., 1% O2) for at least 4 hours. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24-72 hours under either normoxic (37°C, 5% CO2) or hypoxic conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after exposure to PR-104A.
Materials:
-
Target cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PR-104A stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of PR-104A for a defined period (e.g., 4 or 24 hours) under normoxic or hypoxic conditions.
-
Colony Formation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a fixing solution for 15-30 minutes. Stain the colonies with a staining solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for AKR1C3 Expression
This protocol is for determining the expression levels of the AKR1C3 enzyme, a key factor in the aerobic activation of PR-104A.
Materials:
-
Target cell line lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AKR1C3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for γH2AX (DNA Damage Marker)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks induced by the active metabolites of PR-104.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with PR-104A for the desired time.
-
Fixation and Permeabilization: Fix the cells with fixation solution for 15 minutes, followed by permeabilization for 10 minutes.
-
Blocking: Block the cells with blocking solution for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PR-104A on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing PR-104 sensitivity.
PR-104 Signaling Pathway
Caption: PR-104 activation and downstream signaling pathway.
References
Application Notes and Protocols for A70450: A Novel HIF-1α Inhibitor for Targeting Radioresistant Hypoxic Cells
Disclaimer: As of the last update, there is no publicly available scientific literature or commercial product information for a compound designated "A70450." The following document is constructed based on a hypothetical small molecule with the characteristics of a potent and specific HIF-1α inhibitor, intended to serve as a representative guide for researchers in this field. All experimental data are illustrative.
Introduction
Tumor hypoxia, a condition of low oxygen tension within solid tumors, is a significant factor contributing to cancer progression and resistance to conventional therapies, particularly radiotherapy.[1][2][3] The adaptation of cancer cells to hypoxic environments is primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1) transcription factor. HIF-1 is a heterodimeric protein consisting of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1] In well-oxygenated (normoxic) cells, HIF-1α is continuously synthesized but rapidly degraded. Under hypoxic conditions, HIF-1α degradation is inhibited, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then drives the transcription of numerous genes that promote angiogenesis, metabolic adaptation (glycolysis), cell survival, and ultimately, resistance to ionizing radiation.[2]
This compound is a novel, potent, and selective small molecule inhibitor designed to target the HIF-1 pathway. By preventing the accumulation of HIF-1α in hypoxic cancer cells, this compound aims to abrogate the adaptive responses that confer radioresistance, thereby sensitizing tumors to radiation therapy. This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in a preclinical research setting.
Mechanism of Action
This compound functions by inhibiting the synthesis of the HIF-1α protein. Its mechanism involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, this compound prevents the phosphorylation of key downstream effectors of mTOR, including the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and the p70 S6 kinase (S6K). This blockade results in a significant reduction of cap-dependent mRNA translation, a critical step for the synthesis of HIF-1α. By decreasing the cellular levels of HIF-1α protein, this compound effectively prevents the transcription of HIF-1 target genes, thereby reversing the radioresistant phenotype.
Signaling Pathway Diagram
Caption: this compound inhibits the mTOR pathway, reducing HIF-1α translation and downstream effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (Normoxia, 72h) | IC50 (Hypoxia, 1% O₂, 72h) |
| U-251 MG | Glioblastoma | > 60 µM | 18.3 µM |
| PC-3 | Prostate Cancer | > 60 µM | 24.1 µM |
| MCF-7 | Breast Cancer | > 60 µM | 20.8 µM |
| A549 | Lung Cancer | > 60 µM | 28.5 µM |
| Data are presented as the mean from three independent experiments. This compound shows selective cytotoxicity under hypoxic conditions. |
Table 2: Radiosensitizing Effect of this compound in Hypoxic U-251 MG Cells
| Treatment (Hypoxia, 1% O₂) | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) at SF0.5 |
| Vehicle Control + Ionizing Radiation (IR) | 0.68 | 1.0 |
| This compound (10 µM) + IR | 0.45 | 1.55 |
| SER is the dose of radiation required to achieve 50% cell survival in the control group divided by the dose required for the same effect in the this compound-treated group. |
Table 3: Effect of this compound on HIF-1α and Target Gene Expression in Hypoxic PC-3 Cells (24h)
| Target | Treatment | Relative mRNA Expression (fold change vs. hypoxic control) | Relative Protein Expression (fold change vs. hypoxic control) |
| HIF-1α | This compound (15 µM) | 1.05 (not significant) | 0.12 |
| VEGF | This compound (15 µM) | 0.25 | 0.28 |
| GLUT1 | This compound (15 µM) | 0.31 | 0.35 |
| Expression levels are normalized to the vehicle-treated hypoxic control, demonstrating that this compound acts at the protein synthesis level for HIF-1α. |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Hypoxia
-
Culture desired cancer cell lines (e.g., U-251 MG, PC-3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a standard humidified incubator at 37°C with 5% CO₂.
-
To induce hypoxia, place cell culture plates or flasks into a sealed hypoxic chamber (e.g., a modular incubator chamber).
-
Purge the chamber with a certified gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5-10 minutes.
-
Securely seal the chamber and place it in a 37°C incubator for the required experimental duration (typically 16-24 hours for HIF-1α accumulation).
Protocol 2: Western Blot for HIF-1α Protein Expression
-
Sample Preparation: Following treatment with this compound or vehicle under hypoxic conditions, place culture plates on ice. Wash cells twice with ice-cold PBS.
-
Cell Lysis: Lyse cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (1:1000 dilution) and a loading control such as β-actin or α-tubulin (1:5000 dilution) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize HIF-1α levels to the loading control.
Experimental Workflow: Western Blotting
Caption: Standardized workflow for the analysis of protein expression by Western Blotting.
Protocol 3: Cell Viability/Cytotoxicity (Sulforhodamine B Assay)
-
Seed 3,000-8,000 cells per well in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound.
-
Incubate one set of plates under normoxic conditions and another under hypoxic conditions for 72 hours.
-
Fix cells by gently adding 50 µL of 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates 5 times with deionized water and allow to air dry completely.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a non-linear regression model.
Protocol 4: Clonogenic Survival Assay for Radiosensitization
-
Prepare a single-cell suspension of the desired cell line. Plate cells into 6-well plates at densities ranging from 200 to 10,000 cells/well (higher densities for higher radiation doses).
-
Allow cells to attach for at least 4 hours.
-
Pre-treat the cells with a sub-lethal concentration of this compound (e.g., 10 µM for U-251 MG) or vehicle control.
-
Incubate the plates under hypoxic conditions for 16 hours to allow for HIF-1α inhibition.
-
Without removing the drug, irradiate the plates with doses of 0, 2, 4, 6, and 8 Gy using a calibrated X-ray source.
-
Immediately after irradiation, remove the media, wash the cells once with PBS, and add fresh, drug-free media.
-
Return the plates to a standard normoxic incubator for 10-14 days.
-
When colonies are visible, aspirate the media, wash with PBS, and fix/stain the colonies with a solution of 0.5% crystal violet in 6% glutaraldehyde (B144438) for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing 50 or more cells. Calculate the Surviving Fraction (SF) for each dose and plot the survival curves to determine the Sensitizer Enhancement Ratio (SER).
Mandatory Visualizations
Logical Relationship: Hypoxia to Radioresistance
Caption: The causal pathway from tumor hypoxia to radioresistance and the point of this compound intervention.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with poorly soluble compounds, exemplified here as "Compound X," during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My Compound X, dissolved in DMSO, precipitates upon dilution into my aqueous cell culture medium. What is the cause and how can I prevent this?
This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The DMSO concentration is effectively lowered, causing the compound to fall out of solution.
To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium. This gradual decrease in solvent polarity can help maintain solubility.
-
Temperature Control: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can enhance solubility.[1]
-
Mixing Technique: Add the compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.[1]
Q2: I'm observing particulate matter in my stock solution of Compound X in DMSO. Can I still use it?
The presence of particulate matter indicates that the compound is not fully dissolved or may be degrading. Before use, you should attempt to fully dissolve the compound. Here are some troubleshooting steps:
-
Gentle Warming: Warm the stock solution to 37°C for a brief period (5-10 minutes) and vortex to see if the particulates dissolve.[1]
-
Sonication: A short sonication in a water bath can help break up aggregates and facilitate dissolution.[1] If particulates persist after these steps, it is advisable to prepare a fresh stock solution.
Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of Compound X for in vitro assays?
Yes, several approaches can be employed to enhance the solubility of poorly water-soluble compounds for in vitro studies. These can be broadly categorized into chemical and physical methods.
Chemical Approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.
-
Salt Formation: Converting the compound to a salt form can improve its aqueous solubility.[2][3]
Physical Approaches:
-
Co-solvents: Using a mixture of solvents can increase solubility. Common co-solvents used in vitro include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs).[4]
-
Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.[2][5]
Troubleshooting Guide: Solubility Enhancement Techniques
This guide provides an overview of common techniques to improve the solubility of poorly soluble compounds for in vitro experiments.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Modifies the ionization state of the compound to a more soluble form. | Simple and effective for ionizable compounds. | Not applicable to neutral compounds; can affect cell viability. |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[4] | Can significantly increase solubility; relatively low toxicity for many co-solvents.[4] | The co-solvent itself may have biological effects or be toxic at higher concentrations. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2] | Effective at low concentrations. | Can interfere with cellular membranes and some assays. |
| Particle Size Reduction | Increasing the surface area by decreasing the particle size enhances the dissolution rate.[2][6] | Improves dissolution rate. | Does not change the saturation solubility of the drug.[4] |
| Solid Dispersion | The drug is dispersed in a hydrophilic matrix, often in an amorphous state, which has higher solubility.[2][3] | Can significantly improve both solubility and dissolution rate. | May require specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of Compound X.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Preparation of Working Dilutions:
-
Thaw a single aliquot of the stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations for your experiment.
-
During dilution, add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.[1]
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is a frequent target in cancer research.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsr.com [ijpsr.com]
- 6. youtube.com [youtube.com]
- 7. The phosphatidylinositol 3-kinase/AKT signal transduction pathway plays a critical role in the expression of p21WAF1/CIP1/SDI1 induced by cisplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phosphatidylinositol 3'-kinase pathway is a dominant growth factor-activated cell survival pathway in LNCaP human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR signaling pathway in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PR-104 In Vivo Applications
Welcome to the technical support center for managing the in vivo off-target effects of PR-104. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation with this hypoxia-activated prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PR-104's off-target toxicity in vivo?
A1: The primary cause of off-target toxicity from PR-104 is the bioactivation of its metabolite, PR-104A, in well-oxygenated (normoxic) tissues. This activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). While PR-104 is designed to be activated in the hypoxic environment of tumors, AKR1C3 can reduce PR-104A to its cytotoxic form irrespective of oxygen levels. Tissues with high AKR1C3 expression, such as the human bone marrow, are therefore susceptible to off-target DNA damage, leading to toxicities like myelosuppression.[1] However, in mice, the dose-limiting toxicity is primarily gastrointestinal, as they do not exhibit the same level of AKR1C3-mediated myelotoxicity seen in humans.[2]
Q2: What are the most commonly observed off-target effects of PR-104 in mice?
A2: In murine models, the most frequently reported off-target effects are:
-
Gastrointestinal (GI) toxicity: This can manifest as enterocolitis (inflammation of the digestive tract), diarrhea, and dehydration, particularly at higher doses.[1] Histological analysis is often required to confirm the extent of GI damage.
-
Body weight loss: Excessive weight loss is a common sign of distress and dose-related toxicity in animal models following PR-104 administration.[1][3]
-
Myelosuppression: While less pronounced than in humans, some degree of myelosuppression, including neutropenia (a decrease in neutrophils) and thrombocytopenia (a reduction in platelet count), can occur, especially at higher or repeated doses.[1]
Q3: How can I mitigate myelosuppression observed in my animal models?
A3: One clinically translated strategy to manage neutropenia is the administration of granulocyte colony-stimulating factor (G-CSF). G-CSF can help to stimulate the bone marrow to produce more neutrophils, thereby reducing the severity and duration of neutropenia.[1] For thrombocytopenia, dose reduction of PR-104 may be necessary as it is often a dose-limiting toxicity in clinical settings.[1] Increasing the interval between PR-104 doses can also allow for bone marrow recovery.[1]
Q4: Are there experimental strategies to specifically counteract AKR1C3-mediated toxicity?
A4: Yes, preclinical studies have explored the use of AKR1C3 inhibitors to reduce the off-target activation of PR-104A. Developing PR-104 analogs that are not substrates for AKR1C3 is another active area of research to improve the therapeutic window.[2]
Troubleshooting Guides
Problem 1: Excessive weight loss and signs of distress in animal models following PR-104 administration.
| Possible Cause | Troubleshooting Steps |
| Dose-related toxicity | 1. Review the dosing regimen. The Maximum Tolerated Dose (MTD) can vary between different animal strains and tumor models.[1]2. Perform a dose-escalation study to determine the MTD in your specific model.[1]3. Reduce the dose of PR-104 in subsequent experiments.[1] |
| Off-target gastrointestinal toxicity (enterocolitis) | 1. Monitor animals for signs of diarrhea and dehydration.[1]2. Provide supportive care, such as subcutaneous fluids, to prevent dehydration.[1]3. At necropsy, perform histological analysis of the gastrointestinal tract to confirm enterocolitis.[1]4. Consider a lower dose or a different dosing schedule.[1] |
| Combination therapy-induced toxicity | 1. If PR-104 is being used in combination with another agent (e.g., gemcitabine, docetaxel), the toxicity may be synergistic.[1]2. Reduce the dose of PR-104, the combination agent, or both.[1]3. Stagger the administration of the two agents.[1] |
Problem 2: Unexpectedly high levels of hematological toxicity (severe neutropenia or thrombocytopenia).
| Possible Cause | Troubleshooting Steps |
| High AKR1C3 expression in hematopoietic progenitors of the animal model (less common in mice) | 1. While murine models generally lack significant AKR1C3 activity in bone marrow, consider the specific strain being used.[2]2. If feasible, measure AKR1C3 expression levels in the bone marrow of your animal model.[1] |
| PR-104 dose is too high | 1. As with general toxicity, perform a dose-response study to find the optimal therapeutic window.[1]2. Administer G-CSF to specifically manage neutropenia.[1] |
| Cumulative toxicity with repeated dosing | 1. Monitor blood counts regularly throughout the study.[1]2. Increase the interval between PR-104 doses to allow for bone marrow recovery.[1] |
Quantitative Data
Table 1: PR-104 Toxicity Profile in HCC Xenograft-Bearing Mice
| Treatment Group | Mean Body Weight Loss at Nadir (%) ± SEM | Number of Exclusions (Deaths/Culls) |
| Vehicle | 6.7 ± 1.9 to 10.8 ± 0.5 | 0 |
| Sorafenib (B1663141) (80 mg/kg p.o., qd x 5) | Not specified | 4/29 |
| PR-104 (250 mg/kg i.p., qd x 6) | Not specified | 3/28 |
| PR-104 + Sorafenib | Not specified | 4/33 |
Data summarized from a study using four different HCC xenograft models. Body weight loss in vehicle-treated mice was attributed to cachexia associated with the tumor models.[3]
Table 2: Maximum Tolerated Dose (MTD) of PR-104 in Mice
| Dosing Schedule | MTD | Primary Dose-Limiting Toxicity |
| Weekly x 6 | ~550 mg/kg | Not specified |
| Single dose | >770 mg/kg (1330 µmol/kg) | Gastrointestinal toxicity (histologically identified) |
Note: Myelotoxicity is not the primary dose-limiting toxicity in mice due to the lack of a functional AKR1C3 enzyme in hematopoietic progenitors.[2]
Experimental Protocols
Protocol 1: Administration of G-CSF for PR-104-Induced Neutropenia in Mice
This protocol provides a general guideline for G-CSF administration to mitigate neutropenia. The exact timing and dosage may need to be optimized for your specific experimental model and the severity of neutropenia.
Materials:
-
Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution and dilution
-
Sterile syringes and needles for subcutaneous injection
Procedure:
-
Reconstitution: Reconstitute lyophilized G-CSF according to the manufacturer's instructions using sterile saline or PBS.
-
Dosing: A typical dose of G-CSF for chemotherapy-induced neutropenia in mice is 5-10 µg/kg/day, administered subcutaneously.[4]
-
Timing of Administration:
-
Begin G-CSF administration 24 hours after the last dose of PR-104. Do not administer G-CSF within 24 hours prior to or after chemotherapy, as this may exacerbate myelosuppression.
-
Continue daily G-CSF injections until the absolute neutrophil count (ANC) has recovered to a safe level (e.g., >1,000 cells/µL) for 2-3 consecutive days after the expected nadir. The nadir for PR-104-induced neutropenia may need to be determined empirically in your model but typically occurs 7-10 days after chemotherapy.
-
-
Monitoring:
-
Perform complete blood counts (CBCs) with differentials at baseline and then every 2-3 days following PR-104 administration to monitor neutrophil counts and determine the nadir and recovery.
-
Monitor animals for clinical signs of infection, especially during the neutropenic period.
-
Protocol 2: Histological Analysis of Gastrointestinal Toxicity
This protocol outlines the steps for preparing and staining intestinal tissue to assess for PR-104-induced damage.
Materials:
-
4% paraformaldehyde (PFA) in PBS or 10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stains
-
Mounting medium and coverslips
Procedure:
-
Tissue Collection and Fixation:
-
Tissue Processing and Embedding:
-
Sectioning:
-
H&E Staining:
-
Deparaffinize the sections in xylene.[7]
-
Rehydrate the sections through a graded series of ethanol to water.[7]
-
Stain with hematoxylin for approximately 3-10 minutes.[7][8]
-
Rinse with running tap water.[7]
-
Differentiate with acid alcohol (if necessary) to remove excess stain.
-
"Blue" the sections in running tap water or a bluing agent.
-
Counterstain with eosin for 1-2 minutes.[7]
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.[7]
-
-
Analysis:
-
Examine the stained sections under a microscope to assess for histological changes such as villus blunting, crypt loss, inflammatory cell infiltration, and necrosis.
-
Protocol 3: Ex Vivo Clonogenic Survival Assay
This assay measures the ability of individual tumor cells to proliferate and form colonies after in vivo PR-104 treatment, providing a quantitative measure of cell killing.
Materials:
-
Sterile cell culture medium
-
Collagenase or other tissue dissociation enzymes (e.g., dispase, trypsin)
-
Cell strainers (e.g., 70 µm)
-
Petri dishes or multi-well plates
-
Staining solution (e.g., crystal violet in methanol)
-
Hemocytometer and trypan blue
Procedure:
-
Tumor Excision and Dissociation:
-
Following in vivo treatment with PR-104, aseptically excise the tumors.
-
Mince the tissue into small pieces and incubate with a dissociation enzyme cocktail (e.g., collagenase) to obtain a single-cell suspension.
-
-
Cell Counting and Plating:
-
Pass the cell suspension through a cell strainer to remove debris.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate a known number of cells into petri dishes at various dilutions. The number of cells to plate will depend on the expected survival fraction and should be optimized for each cell line.
-
-
Incubation:
-
Fixing and Staining:
-
Remove the culture medium and gently wash the plates with PBS.
-
Fix the colonies with a solution such as 6% glutaraldehyde (B144438) or methanol.[9]
-
Stain the colonies with 0.5% crystal violet in methanol.[9]
-
-
Colony Counting:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies using a stereomicroscope or an automated colony counter.
-
-
Calculation of Surviving Fraction:
-
Plating Efficiency (PE): (Number of colonies formed in control group / Number of cells seeded in control group) x 100%
-
Surviving Fraction (SF): (Number of colonies formed in treated group / (Number of cells seeded in treated group x PE))
-
Visualizations
Caption: PR-104 Activation Pathways.
Caption: Troubleshooting Workflow for PR-104 Toxicity.
Caption: Ex Vivo Clonogenic Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 6. Haematoxylin Eosin (H&E) staining [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent A70450 experimental results
Disclaimer
Initial research did not yield specific public information on a compound designated "A70450." Therefore, this technical support center has been generated for a hypothetical small molecule inhibitor, herein referred to as this compound, which targets the PI3K (Phosphatidylinositol 3-kinase) signaling pathway. The following information, protocols, and troubleshooting guides are based on established knowledge of PI3K inhibitors and are intended to serve as a representative example for researchers working with similar compounds.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and to provide clear guidance on the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling components, most notably Akt (also known as Protein Kinase B) and mammalian target of rapamycin (B549165) (mTOR), leading to reduced cell proliferation, survival, and growth.[1][2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in DMSO. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in DMSO, create aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: How can I confirm that this compound is active in my cell line?
The most common method to confirm the activity of this compound is to perform a Western blot analysis of key downstream effectors of the PI3K pathway. A significant reduction in the phosphorylation of Akt (at Ser473 and/or Thr308) is a primary indicator of target engagement. You can also assess the phosphorylation status of downstream targets of Akt/mTOR, such as p70S6K and 4E-BP1.[4][5]
Q4: Does this compound have off-target effects?
While this compound is designed to be a selective PI3K inhibitor, like many small molecule inhibitors, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. We recommend consulting the literature for kinase profiling studies of similar compounds and considering counter-screens if off-target activity is suspected.
Troubleshooting Guide for Inconsistent Results
Q5: My IC50 value for this compound in a cell viability assay is inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling pathways. Ensure you are using cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly control your cell seeding density.
-
Reagent Variability: Ensure consistent quality and concentration of this compound stock solutions. Re-verify the concentration of your stock solution and prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The duration of drug exposure can affect the IC50 value. Standardize the incubation time for all experiments.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate the PI3K pathway. Inconsistent serum concentrations between experiments can therefore lead to variability. Consider serum-starving your cells before treatment or using a consistent, low-serum medium.
Q6: I am not seeing a decrease in phosphorylated Akt (p-Akt) after this compound treatment. What should I do?
-
Confirm this compound Activity: Test your this compound stock on a sensitive, well-characterized cell line known to respond to PI3K inhibition.
-
Check Treatment Duration and Dose: The kinetics of Akt phosphorylation can be rapid. You may need to perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal time point for observing dephosphorylation. Also, ensure your dose is sufficient to inhibit PI3K in your specific cell model.
-
Basal Pathway Activation: If the basal level of PI3K pathway activation in your cells is low, you may not see a significant decrease in p-Akt. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) prior to this compound treatment to create a larger dynamic range.
-
Lysis Buffer and Protocol: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (nM) |
| LNCaP | Prostate Cancer | CellTiter-Glo® | 72 | 150 |
| HT29 | Colon Cancer | MTT | 72 | 500 |
| SiHa | Cervical Cancer | SRB | 72 | 800 |
| Panc-01 | Pancreatic Cancer | CellTiter-Glo® | 72 | 350 |
Note: These are example values. Actual IC50 values should be determined empirically for your specific experimental conditions.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-Akt (Ser473) | Cell Signaling | 4060 | 1:1000 |
| Total Akt | Cell Signaling | 9272 | 1:1000 |
| Phospho-p70S6K (Thr389) | Cell Signaling | 9234 | 1:1000 |
| Total p70S6K | Cell Signaling | 2708 | 1:1000 |
| GAPDH | Santa Cruz | sc-47724 | 1:5000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): If assessing stimulated pathway activity, replace the growth medium with a serum-free medium for 12-24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a positive control (e.g., another known PI3K inhibitor like LY294002) and a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (see Table 2 for dilutions) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of this compound in a serial dilution. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the log of the inhibitor concentration versus the normalized luminescent signal.
Visualizations
References
- 1. The phosphatidylinositol 3-kinase/AKT signal transduction pathway plays a critical role in the expression of p21WAF1/CIP1/SDI1 induced by cisplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphatidylinositol 3'-kinase pathway is a dominant growth factor-activated cell survival pathway in LNCaP human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR signaling pathway in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt シグナル経路—Novex® 抗体、ELISA、Luminex® アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mTOR/p70S6K signal transduction pathway contributes to osteosarcoma progression and patients' prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Optimizing Dosage for a Maximized Therapeutic Window
Welcome to the PR-104 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing PR-104 dosage to achieve the maximum therapeutic window. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PR-104?
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A, through the action of ubiquitous phosphatases.[1] PR-104A is a dinitrobenzamide mustard that functions as a hypoxia-activated prodrug with a dual activation mechanism:[2]
-
Hypoxia-Activated Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR), to form highly potent cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[3][4] These metabolites are DNA cross-linking agents that induce cell death.[5] This process is inhibited by oxygen, which confers selectivity for hypoxic tumor cells.[1]
-
AKR1C3-Mediated Pathway: PR-104A can also be activated under normal oxygen (aerobic) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][6] This two-electron reduction directly produces the active metabolites, bypassing the oxygen-sensitive step.[1] High expression of AKR1C3 in some tumors and normal tissues, such as bone marrow, can lead to oxygen-independent activation and potential off-target toxicity.[1][7][8]
Q2: What are the primary dose-limiting toxicities (DLTs) observed with PR-104?
The primary DLTs associated with PR-104 administration in clinical trials are hematological toxicities, specifically myelosuppression, which manifests as:
-
Thrombocytopenia (a significant reduction in platelet count)[2][8][9]
-
Neutropenia (a decrease in the number of neutrophils)[2][8][9]
Fatigue and infection have also been reported as DLTs.[2][9][10] These toxicities are largely attributed to the AKR1C3-mediated activation of PR-104A in well-oxygenated normal tissues like the bone marrow.[1][8][11]
Q3: How does the expression of AKR1C3 influence the therapeutic window of PR-104?
The expression of AKR1C3 is a critical determinant of both the efficacy and toxicity of PR-104, thereby significantly impacting its therapeutic window.
-
On-Target Efficacy: In tumors with high AKR1C3 expression, PR-104A can be activated even in well-oxygenated regions, potentially enhancing its anti-tumor activity.[3][12] This has been observed in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), where high AKR1C3 expression correlated with sensitivity to PR-104.[12]
-
Off-Target Toxicity: High AKR1C3 expression in normal tissues, particularly hematopoietic progenitor cells in the bone marrow, leads to the activation of PR-104A in these tissues, resulting in myelosuppression.[1][8] This "on-target" toxicity in normal tissues is a major factor limiting the achievable dose of PR-104 in patients.[1]
Therefore, the therapeutic window of PR-104 is widest in patients with tumors that have high AKR1C3 expression and/or significant hypoxia, and where systemic exposure can be managed to minimize toxicity in normal tissues with high AKR1C3 expression.
Data Presentation: PR-104 Dosage and Toxicity
The following tables summarize quantitative data from clinical trials of PR-104 as a monotherapy and in combination with other cytotoxic agents.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PR-104 Monotherapy
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Patient Population |
| Once every 3 weeks | 1100 mg/m²[2][9][13] | Fatigue, neutropenic sepsis, infection with normal neutrophil counts[2][9] | Advanced solid tumors[2][13] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m²[2][9][14] | Thrombocytopenia, neutropenia[2][14] | Advanced solid tumors[2][9] |
| Every 2 weeks | 3-4 g/m²[2][15] | Myelosuppression, enterocolitis[2][15] | Relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[2][15] |
Table 2: MTD and DLTs of PR-104 Combination Therapy in Advanced Solid Tumors
| Combination Agent | PR-104 MTD | DLTs | Notes |
| Docetaxel (B913) (60 mg/m²) | 200 mg/m²[16] | Thrombocytopenia, neutropenic fever, fatigue[16] | Without G-CSF support. |
| Docetaxel (60 mg/m²) + G-CSF | 770 mg/m²[16][17] | Thrombocytopenia, fatigue[17] | Prophylactic G-CSF allows for PR-104 dose escalation.[17] |
| Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m²[16] | Thrombocytopenia, neutropenic fever, fatigue[16] | |
| Gemcitabine (B846) (800 mg/m²) | 140 mg/m²[16] | Thrombocytopenia[17] | Dose-limiting thrombocytopenia prohibited further evaluation.[17] |
Visualizations: Pathways and Workflows
PR-104 Activation and Mechanism of Action
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
Experimental Workflow for Evaluating PR-104A In Vitro
Caption: A typical in vitro workflow for assessing PR-104A cytotoxicity.
Troubleshooting Logic for In Vivo Toxicity
Caption: Troubleshooting guide for managing high in vivo toxicity.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity of PR-104A in vitro under hypoxic conditions.
| Possible Cause | Troubleshooting Steps |
| Insufficient Hypoxia | 1. Verify the oxygen level in your hypoxic chamber is consistently below 1%, ideally <0.1%.[18] 2. Use an oxygen sensor to monitor levels throughout the experiment. 3. Ensure a tight seal on the chamber and adequate gas exchange. |
| Low Expression of Reductive Enzymes | 1. Check the expression levels of one-electron reductases like POR in your cell line using Western blotting or qPCR.[18] 2. If expression is low, consider using a different cell line known to have higher POR expression. |
| Compound Precipitation | 1. PR-104A is more lipophilic than PR-104 and can precipitate in aqueous media. 2. Prepare a high-concentration stock solution in 100% DMSO and ensure complete dissolution. 3. Perform serial dilutions in DMSO before the final dilution into cell culture medium. Add the DMSO stock to the media while vortexing for rapid mixing. |
| Compound Degradation | 1. PR-104A can degrade in aqueous solutions. 2. Always prepare fresh working solutions for each experiment from a frozen DMSO stock. 3. Prepare dilutions in media at a physiological pH (~7.4) just before use. |
Problem 2: Unexpectedly high levels of hematological toxicity (severe neutropenia or thrombocytopenia) in vivo.
| Possible Cause | Troubleshooting Steps |
| High AKR1C3 Expression in Hematopoietic Progenitors | 1. The primary cause of off-target toxicity is the bioactivation of PR-104A in well-oxygenated tissues with high AKR1C3 expression, such as bone marrow.[11] 2. Measure AKR1C3 expression levels in the bone marrow of your animal model.[11] 3. Be aware that there are species differences; murine AKR1C3 orthologues do not efficiently reduce PR-104A, which can lead to a misleadingly large therapeutic window in mice compared to humans.[7][8] |
| PR-104 Dose is Too High | 1. The Maximum Tolerated Dose (MTD) can vary between different animal strains and tumor models.[11] 2. Perform a dose-escalation study to determine the MTD in your specific model.[11] 3. Reduce the dose of PR-104 in subsequent experiments.[11] |
| Combination Therapy-Induced Toxicity | 1. If PR-104 is used with another agent (e.g., docetaxel), toxicity may be synergistic.[11] 2. Reduce the dose of PR-104, the combination agent, or both.[11] 3. Consider staggering the administration of the two agents.[11] |
| Management of Neutropenia | 1. A clinically translated strategy to manage neutropenia is the administration of granulocyte colony-stimulating factor (G-CSF).[11] G-CSF can stimulate the bone marrow to produce more neutrophils.[11] |
Experimental Protocols
Protocol 1: In Vitro Hypoxic and Aerobic Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of PR-104A under both normal and low-oxygen conditions.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PR-104A
-
DMSO
-
Hypoxic chamber (e.g., <0.1% O₂)
-
Cytotoxicity assay reagent (e.g., Sulforhodamine B (SRB), MTS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare a concentrated stock solution of PR-104A in 100% DMSO. Perform serial dilutions of PR-104A in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For hypoxic conditions , place the plates in a hypoxic chamber. Allow the plates to equilibrate to the low-oxygen environment for at least 4 hours before adding the drug.
-
For aerobic conditions , keep the plates in a standard incubator (21% O₂).
-
Add the drug solutions to the appropriate wells. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under their respective aerobic or hypoxic conditions.
-
Cytotoxicity Assessment: After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions (e.g., SRB staining).
-
Data Analysis: Determine the absorbance for each well. Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the drug concentration and determine the IC50 values using non-linear regression analysis. The hypoxic cytotoxicity ratio (HCR) can be calculated as IC50 (aerobic) / IC50 (hypoxic).
Protocol 2: Western Blot for AKR1C3 Expression
This protocol is used to determine the protein expression level of AKR1C3 in cell lines or tissue samples.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AKR1C3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to compare AKR1C3 expression levels across different samples.
Protocol 3: Pimonidazole (B1677889) Staining for In Vivo Hypoxia Assessment
This protocol is used to identify and quantify hypoxic regions within a tumor xenograft.
Materials:
-
Tumor-bearing mice
-
Pimonidazole hydrochloride (PIMO) solution
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Microtome
-
Hypoxyprobe™-1 kit (contains anti-pimonidazole antibody)
-
Immunohistochemistry (IHC) reagents (secondary antibody, detection system)
-
Microscope and imaging software
Procedure:
-
Pimonidazole Administration: Inject the tumor-bearing mouse with pimonidazole solution (typically 60 mg/kg, i.p.). Pimonidazole is reductively activated and forms adducts with macromolecules in hypoxic cells (pO₂ < 10 mmHg).
-
Tissue Collection and Fixation: After a designated time (e.g., 90 minutes), euthanize the mouse and excise the tumor. Fix the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Cut thin sections (e.g., 5 µm) of the paraffin-embedded tumor tissue and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required.
-
Incubate the sections with the anti-pimonidazole primary antibody.
-
Follow standard IHC procedures for secondary antibody incubation and signal detection (e.g., using DAB).
-
-
Imaging and Analysis:
-
Image the stained tissue sections using a bright-field microscope.
-
Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive stained area to the total viable tumor area using image analysis software.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: A70450 Delivery to Solid Tumors
Welcome to the technical support center for A70450. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to solid tumors and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a key factor in the progression of many solid tumors.[1][2] By inhibiting this pathway, this compound aims to induce apoptosis and halt tumor growth.
Q2: What are the main challenges in delivering this compound to solid tumors?
The effective delivery of this compound to solid tumors can be hindered by several physiological barriers within the tumor microenvironment.[3][4][5] These include:
-
Dense Extracellular Matrix (ECM): The ECM can act as a physical barrier, preventing the drug from reaching tumor cells.[3][5]
-
High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor can impede the convective transport of the drug from blood vessels into the tumor tissue.[4][5][6]
-
Abnormal Tumor Vasculature: Tumor blood vessels are often leaky and disorganized, leading to poor and uneven drug distribution.[4][7]
-
Poor Aqueous Solubility of this compound: As a hydrophobic molecule, this compound has limited solubility in systemic circulation, which can lead to rapid clearance and reduced bioavailability.
Q3: What are the recommended formulation strategies to improve this compound delivery?
To overcome the challenges of poor solubility and improve tumor targeting, nanoparticle-based delivery systems are recommended.[8][9] Liposomal and polymeric nanoparticle formulations have shown promise in enhancing the therapeutic efficacy of similar small molecule inhibitors.[1][10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low this compound Concentration at the Tumor Site
Possible Causes:
-
Poor bioavailability due to low aqueous solubility.
-
Rapid systemic clearance.
-
Inefficient penetration of the tumor microenvironment.
Troubleshooting Steps:
-
Optimize Formulation:
-
Liposomal Formulation: Encapsulating this compound in liposomes can improve its solubility and circulation half-life.[11][10][12] See the detailed protocol below for preparing this compound-loaded liposomes.
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles (e.g., PLGA-based) can offer controlled release and improved stability.[9]
-
-
Enhance Tumor Penetration:
-
Co-administration with ECM-modulating agents: Enzymes like hyaluronidase (B3051955) can be used to degrade components of the ECM and improve drug penetration.
-
Utilize the Enhanced Permeability and Retention (EPR) Effect: Nanoparticle formulations with sizes ranging from 20-150 nm can preferentially accumulate in tumor tissues due to the leaky vasculature.[13][14][15]
-
-
Verify with In Vivo Imaging:
-
Use fluorescently labeled this compound or nanoparticle carriers to track biodistribution and tumor accumulation in animal models. Two-photon microscopy can be employed to assess penetration depth in tumor spheroids or window chamber models.[16]
-
Issue 2: High Off-Target Toxicity
Possible Causes:
Troubleshooting Steps:
-
Targeted Delivery Systems:
-
Ligand-Conjugated Nanoparticles: Modify the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells to enhance targeted delivery and reduce exposure to healthy tissues.[22]
-
-
Dose Optimization:
-
Genetic Validation of Target:
Quantitative Data Summary
The following tables summarize hypothetical comparative data for different this compound formulations based on typical results seen for small molecule inhibitors.
Table 1: In Vitro Cytotoxicity of this compound Formulations in 4T1 Breast Cancer Cells
| Formulation | IC50 (nM) |
| Free this compound | 150 |
| This compound-Liposomes | 85 |
| This compound-PLGA-NPs | 70 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Half-life (t1/2) in hours | Cmax (ng/mL) | AUC (ng*h/mL) |
| Free this compound | 1.5 | 500 | 800 |
| This compound-Liposomes | 12 | 2500 | 15000 |
| This compound-PLGA-NPs | 18 | 2200 | 20000 |
Table 3: Tumor Accumulation of this compound Formulations in 4T1 Tumor-Bearing Mice (% Injected Dose per gram of tissue)
| Formulation | 4 hours | 24 hours | 48 hours |
| Free this compound | 1.2 | 0.5 | 0.1 |
| This compound-Liposomes | 3.5 | 8.0 | 6.5 |
| This compound-PLGA-NPs | 4.0 | 9.5 | 8.0 |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[10][25]
Materials:
-
This compound
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, EPC, and cholesterol in a 2:1 chloroform:methanol mixture in a round-bottom flask. The molar ratio of EPC to cholesterol should be optimized, typically around 2:1.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the size of the multilamellar vesicles.
-
Extrude the liposomal suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Evaluation of Tumor Penetration using 3D Tumor Spheroids
This protocol outlines a method to assess the penetration of different this compound formulations in a 3D in vitro model.[16]
Materials:
-
Cancer cell line (e.g., 4T1)
-
Cell culture medium
-
Ultra-low attachment plates
-
Fluorescently labeled this compound formulations
-
Confocal or two-photon microscope
Procedure:
-
Seed cancer cells in ultra-low attachment plates to allow for the formation of tumor spheroids over 3-5 days.
-
Treat the mature spheroids with fluorescently labeled free this compound, this compound-Liposomes, and this compound-PLGA-NPs at equivalent this compound concentrations.
-
At various time points (e.g., 4, 12, 24 hours), wash the spheroids with PBS to remove excess formulation.
-
Fix and mount the spheroids for imaging.
-
Acquire z-stack images of the spheroids using a confocal or two-photon microscope.
-
Analyze the images to quantify the fluorescence intensity as a function of depth from the spheroid surface, providing a measure of penetration.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for evaluating this compound formulations.
Caption: Troubleshooting logic for low this compound tumor accumulation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Nanotechnology approaches for the delivery of cytochrome P450 substrates in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Liposomal Formulation Able to Incorporate a High Content of Paclitaxel and Exert Promising Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to enhance drug delivery to solid tumors by harnessing the EPR effects and alternative targeting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of Nanoparticle Penetration in the Tumor Spheroid Using Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. icr.ac.uk [icr.ac.uk]
- 21. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 22. Targeted Nanocarrier-Based Drug Delivery Strategies for Improving the Therapeutic Efficacy of PARP Inhibitors against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor-targeted top1 inhibitor delivery with optimized parp inhibition in advanced solid tumors: a phase i trial of gapped scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Navigating the Synthesis of A70450: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like the renin inhibitor A70450 can present a variety of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the laboratory synthesis of this compound and analogous peptide-based inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS). | - Increase coupling time.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Perform double coupling for sterically hindered amino acids. |
| Steric hindrance from bulky protecting groups. | - Choose alternative protecting groups that are smaller or more labile.- Optimize deprotection conditions to ensure complete removal. | |
| Aggregation of the peptide chain on the resin. | - Use a more polar solvent system (e.g., NMP instead of DMF).- Incorporate backbone protection strategies (e.g., Hmb) for hydrophobic sequences.[1] | |
| Poor Solubility of the Synthesized Peptide | The hydrophobic nature of the peptide sequence. | - Attempt to dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.- Use trifluoroethanol (10-20%) in the buffer to aid solubilization of very hydrophobic peptides.[1] |
| Presence of impurities or residual protecting groups. | - Ensure complete deprotection and cleavage from the resin.- Purify the crude product using reverse-phase HPLC. | |
| Peptide Fails to Precipitate from Ether After Cleavage | The peptide is short or has a high polarity. | - Concentrate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[2] |
| The peptide remains soluble in the ether/TFA mixture. | - Try a different precipitation solvent, such as a 1:1 mixture of hexane (B92381) and diethyl ether.[2]- Cool the mixture to 4°C or on dry ice to encourage precipitation.[2] | |
| Presence of Deletion Products in Mass Spectrometry Analysis | Inefficient coupling at specific amino acid residues. | - Identify the problematic coupling step and implement double coupling for that specific residue in subsequent syntheses. |
| Premature termination of the peptide chain. | - Ensure all reagents are fresh and anhydrous, especially the coupling reagents and solvents. | |
| Oxidation of Sensitive Residues (e.g., Methionine) | Exposure to air during cleavage, purification, or storage. | - Degas all solvents used during purification.- Store the final product under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of oxidizing agents in reagents. | - Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing peptide-based renin inhibitors like this compound?
A1: The primary challenges often revolve around achieving good yields, ensuring high purity, and dealing with the inherent hydrophobicity of many peptide sequences. Specific issues include incomplete coupling reactions, side reactions during deprotection, peptide aggregation on the solid support, and difficulties in purification and handling of the final product due to poor solubility.[1][3]
Q2: How can I minimize peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Peptide aggregation can be mitigated by several strategies. Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can improve solvation.[3] For particularly difficult sequences, incorporating a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues can disrupt the secondary structures that lead to aggregation.[1] Employing PEG-based resins can also be beneficial as they are more hydrophilic than traditional polystyrene resins.[3]
Q3: My peptide is not precipitating in diethyl ether after cleavage from the resin. What should I do?
A3: This is a common issue, especially with shorter or more polar peptides. Instead of discarding the sample, try concentrating the ether/TFA mixture under a stream of nitrogen or by using a rotary evaporator to see if the product is present.[2] Alternatively, you can try precipitating with a less polar solvent mixture, such as 1:1 hexane/diethyl ether.[2] If precipitation is still unsuccessful, you can dilute the mixture with water/acetonitrile (B52724) and proceed directly to HPLC purification.[2]
Q4: What is the best way to purify the crude this compound after synthesis?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The gradient should be optimized based on the hydrophobicity of your peptide.
Q5: How should I store the purified this compound?
A5: Lyophilized peptides should be stored at -20°C or lower in a desiccator to prevent degradation from moisture and oxidation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4]
Experimental Protocols
Due to the proprietary nature of this compound, a specific, detailed synthesis protocol is not publicly available. However, the following represents a generalized workflow for the solid-phase synthesis of a peptide-based inhibitor, which would be analogous to the synthesis of this compound.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
References
How to minimize off-target effects of PR-104
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PR-104 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PR-104's off-target toxicity?
A1: The primary cause of off-target toxicity from PR-104 stems from the bioactivation of its metabolite, PR-104A, in well-oxygenated (normoxic) tissues.[1] This activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2][3][4] While PR-104 is designed for activation in the hypoxic environment of tumors, AKR1C3 can reduce PR-104A to its cytotoxic form regardless of oxygen levels.[2][3][4] Tissues with high AKR1C3 expression, such as the bone marrow, are consequently susceptible to off-target DNA damage, leading to toxicities like myelosuppression.[1][2][3][4]
Q2: What are the most commonly observed off-target effects of PR-104 in vivo?
A2: The most frequently reported off-target effects are hematological toxicities, including:
-
Myelosuppression: A general reduction in bone marrow activity, leading to lower counts of red blood cells, white blood cells, and platelets.[1]
-
Thrombocytopenia: A significant decrease in platelet count, which increases the risk of bleeding.[1][4]
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell, which elevates the risk of infection.[1][4]
-
Anemia: A deficiency in red blood cells or hemoglobin.[1]
Gastrointestinal toxicities, such as enterocolitis, have also been noted, particularly at higher doses.[1][5]
Q3: How can I mitigate myelosuppression in my animal models?
A3: A clinically translated strategy to manage neutropenia is the administration of granulocyte colony-stimulating factor (G-CSF).[1][4] G-CSF stimulates the bone marrow to produce more neutrophils, thereby reducing the severity and duration of neutropenia.[1] For thrombocytopenia, which is often a dose-limiting toxicity, a reduction in the PR-104 dose may be necessary.[1][4] Increasing the interval between doses can also allow for bone marrow recovery.[1]
Q4: Are there experimental strategies to specifically counteract AKR1C3-mediated toxicity?
A4: Yes, several strategies are being explored to counteract AKR1C3-mediated toxicity:
-
Development of PR-104 Analogs: A key strategy involves creating PR-104 analogs that are not substrates for human AKR1C3. One such analog, SN29176, was designed to be resistant to AKR1C3 activation, aiming to restore tumor selectivity by making it primarily hypoxia-dependent.[3]
-
Use of AKR1C3 Inhibitors: Co-administration of a potent and selective AKR1C3 inhibitor could block the aerobic activation of PR-104A in both tumor and normal tissues.[1] This would limit the drug's efficacy to hypoxic regions only.
Q5: How can I determine if my cancer cell line is likely to be sensitive to PR-104?
A5: To predict the sensitivity of a cancer cell line to PR-104, you should assess two key factors:
-
AKR1C3 Expression Level: Determine the protein level of AKR1C3 in your cell line using Western blotting. High AKR1C3 expression is associated with sensitivity to PR-104A under aerobic conditions.[6][7][8]
-
Hypoxia Sensitivity: Evaluate the cytotoxicity of PR-104A under both normoxic and hypoxic conditions using a clonogenic assay. A significant increase in cytotoxicity under hypoxia indicates sensitivity through the intended hypoxia-activation pathway.[9][10][11]
Q6: What is the "bystander effect" of PR-104?
A6: The bystander effect refers to the ability of the active, cytotoxic metabolites of PR-104 (PR-104H and PR-104M), formed in hypoxic tumor cells, to diffuse and kill adjacent tumor cells, even if those neighboring cells are not sufficiently hypoxic to activate the prodrug themselves.[1][9] This is a significant advantage as it can amplify the anti-tumor effect of PR-104 and help overcome heterogeneous drug activation within a tumor.[1]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normoxic control cells | High expression of AKR1C3 in the cell line, leading to oxygen-independent activation of PR-104A.[7][8] | 1. Quantify AKR1C3 protein levels by Western blot. 2. Use an AKR1C3 inhibitor to confirm its role in normoxic cytotoxicity. 3. Select a cell line with low or no AKR1C3 expression for hypoxia-specific studies.[12] |
| Inconsistent results in hypoxia-induced cytotoxicity assays | 1. Inadequate or fluctuating levels of hypoxia. 2. Variation in the expression of reductive enzymes (e.g., POR) between cell passages.[12] | 1. Use a validated hypoxia chamber with a reliable oxygen sensor. Confirm hypoxia with probes like pimonidazole.[12] 2. Maintain consistent cell culture conditions and use cells at a low passage number.[12] |
| Difficulty detecting DNA cross-links with the comet assay | 1. Insufficient PR-104A concentration or exposure time. 2. Technical issues with the assay protocol.[12] | 1. Perform a dose-response and time-course experiment to find optimal conditions for your cell line.[12] 2. Ensure proper cell lysis, DNA unwinding, and electrophoresis conditions. Refer to detailed protocols for detecting DNA cross-linking agents.[1][12] |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive weight loss and signs of distress in animal models | 1. Dose-related toxicity. The Maximum Tolerated Dose (MTD) can vary.[1] 2. Off-target gastrointestinal toxicity (enterocolitis).[1] | 1. Perform a dose-escalation study to determine the MTD in your specific model. Reduce the dose.[1] 2. Monitor for diarrhea and provide supportive care (e.g., subcutaneous fluids). Consider a lower dose.[1] |
| Unexpectedly high levels of hematological toxicity (severe neutropenia or thrombocytopenia) | High AKR1C3 expression in the hematopoietic progenitors of the animal model.[1] | 1. Measure AKR1C3 expression in the bone marrow of your animal model. 2. Pre-treat with an AKR1C3 inhibitor in a pilot study.[1] 3. Administer G-CSF to manage neutropenia.[1] 4. Reduce the PR-104 dose or increase the dosing interval.[1] |
| Combination therapy-induced toxicity is higher than expected | Synergistic toxicity with the combination agent (e.g., gemcitabine, docetaxel).[1] | 1. Reduce the dose of PR-104, the combination agent, or both.[1] 2. Stagger the administration of the two agents.[1] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Hypoxic IC50 (µM) | Aerobic/Hypoxic IC50 Ratio | AKR1C3 Status |
| SiHa | 0.25 | >100 | Low |
| HT29 | 0.5 | 20-50 | Low |
| H460 | 0.1-0.25 | >100 | Low |
| NCI-H460 | Not specified | Not specified | Not specified |
| Panc-01 | Not specified | Not specified | Not specified |
| 22RV1 | Not specified | Not specified | Not specified |
| HepG2 | Not specified | Not specified | High[13] |
| PLC/PRF/5 | Not specified | Not specified | High[13] |
| SNU-398 | Not specified | Not specified | Low[13] |
| Hep3B | Not specified | Not specified | Low[13] |
| (Data compiled from multiple preclinical studies showing a 10- to 100-fold increase in cytotoxicity under hypoxia in various cell lines)[9][10][11] |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PR-104 in Clinical Trials
| Therapy | Dosing Schedule | MTD | Dose-Limiting Toxicities | Patient Population |
| Monotherapy | Once every 3 weeks | 1100 mg/m²[14] | Fatigue, neutropenic sepsis, infection[14] | Advanced solid tumors |
| Weekly (Days 1, 8, 15 of 28-day cycle) | 675 mg/m²[14] | Thrombocytopenia, neutropenia[4][14] | Advanced solid tumors | |
| Combination Therapy | with Gemcitabine | 200 mg/m² | Thrombocytopenia, neutropenia[4] | Advanced solid tumors |
| with Docetaxel | 200 mg/m² (770 mg/m² with G-CSF) | Thrombocytopenia, neutropenia[4] | Advanced solid tumors | |
| with Sorafenib (B1663141) | 555 or 770 mg/m² | Thrombocytopenia, febrile neutropenia[4] | Hepatocellular carcinoma |
Visualizations
PR-104 Activation Pathways
Caption: Dual activation pathway of PR-104.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for clonogenic assay.
Troubleshooting Logic: Unexpected In Vivo Toxicity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Hypoxia-Activated Prodrugs: Tirapazamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed analysis of tirapazamine (B611382), a hypoxia-activated prodrug (HAP) designed to target the oxygen-deficient microenvironments of solid tumors. While the initial intent was to compare tirapazamine with a compound designated A70450, an extensive search of scientific and clinical literature yielded no information on this compound. Consequently, this document focuses exclusively on tirapazamine, offering a comprehensive overview of its mechanism of action, a summary of its performance in preclinical and clinical studies, and detailed experimental protocols for its evaluation. This guide serves as a valuable resource for researchers and professionals in the field of oncology and drug development, providing insights into the development and assessment of hypoxia-targeting cancer therapies.
Introduction to Hypoxia-Activated Prodrugs
Tumor hypoxia, a common feature of solid malignancies, presents a significant challenge to conventional cancer therapies like radiation and chemotherapy, which are often less effective in low-oxygen environments.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to overcome this obstacle.[2] These compounds are inactive in well-oxygenated tissues but undergo enzymatic reduction in hypoxic conditions to form potent cytotoxic agents that can selectively kill cancer cells in the tumor core.[2][3] Tirapazamine was one of the first and most extensively studied HAPs to enter clinical development.[4][5]
Tirapazamine: A Profile
Tirapazamine (TPZ), chemically known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is a bioreductive drug that has demonstrated selective toxicity towards hypoxic cells.[1][6] Its development was driven by the need to target the resistant hypoxic fraction of tumors, thereby enhancing the efficacy of standard cancer treatments.[7][8]
Mechanism of Action
Under hypoxic conditions, tirapazamine is bioactivated through a one-electron reduction, a process catalyzed by intracellular reductases such as NADPH:cytochrome P450 reductase.[8] This reduction forms a highly reactive tirapazamine radical. In the absence of oxygen, this radical can induce DNA damage, primarily through the production of hydroxyl radicals (•OH) and the benzotriazinyl radical (BTZ•), leading to single- and double-strand DNA breaks and ultimately, cell death.[3][6][7] In well-oxygenated (normoxic) tissues, the tirapazamine radical is rapidly re-oxidized back to its non-toxic parent compound, thus sparing healthy cells.[3] Some studies also suggest that tirapazamine may act as a topoisomerase II poison under hypoxic conditions.[9]
Caption: Mechanism of Tirapazamine Activation.
Performance Data
The efficacy of tirapazamine has been evaluated in numerous preclinical and clinical studies. While it showed significant promise in early trials, later phase III trials did not consistently demonstrate a survival benefit when combined with chemotherapy or radiotherapy in unselected patient populations.[1] This has highlighted the importance of patient selection and the need for reliable biomarkers of tumor hypoxia.[1]
| Parameter | Tirapazamine (TPZ) | Reference |
| Hypoxic Cytotoxicity Ratio (IC50 aerobic / IC50 hypoxic) | 50 to 500-fold in vitro | [4][10] |
| Mechanism of Action | DNA damage via radical species (•OH, BTZ•) | [3][6][7] |
| Clinical Development Status | Undergone Phase III trials | [1][7] |
| Observed Toxicities | Myelosuppression, skin/mucosal toxicity | [4] |
| Combination Therapies | Investigated with cisplatin, radiation therapy | [6][8] |
Experimental Protocols
The evaluation of hypoxia-activated prodrugs like tirapazamine involves a series of specialized in vitro and in vivo experiments to determine their hypoxia-selective cytotoxicity and anti-tumor efficacy.
In Vitro Hypoxia Cytotoxicity Assay
This assay is crucial for determining the hypoxia-selective killing of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of tirapazamine under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT1080 fibrosarcoma, A549 lung carcinoma) are cultured in appropriate media.[8][11]
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Hypoxic Conditions: For the hypoxic arm, plates are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N2, 5% CO2, <0.1% O2). Chemical inducers of hypoxia, such as cobalt chloride (CoCl2), can also be used.
-
Drug Treatment: Tirapazamine is added at a range of concentrations to both normoxic and hypoxic plates.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay, MTT assay, or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Data Analysis: The IC50 values for normoxic and hypoxic conditions are calculated from dose-response curves. The hypoxic cytotoxicity ratio (HCR) is then determined (HCR = IC50 normoxic / IC50 hypoxic).
In Vivo Tumor Model for Hypoxia Targeting
Animal models are essential for evaluating the in vivo efficacy and safety of HAPs.
Objective: To assess the anti-tumor activity of tirapazamine in a hypoxic solid tumor model.
Methodology:
-
Xenograft Model: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Induction of Hypoxia (Optional but recommended for specific models): In some models, tumor hypoxia can be enhanced by methods such as femoral artery ligation to create ischemia.
-
Treatment: Mice are treated with tirapazamine, often in combination with radiotherapy or chemotherapy, according to a predetermined schedule.[10]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may conclude when tumors reach a specific size, or after a set period, at which point tumors are excised for further analysis.
-
Ex Vivo Analysis: Excised tumors can be analyzed for markers of hypoxia (e.g., pimonidazole, EF5 staining), DNA damage (e.g., γH2AX staining), and apoptosis.[11]
Caption: Experimental Workflow for Evaluating HAPs.
Conclusion
Tirapazamine has been a foundational compound in the development of hypoxia-activated prodrugs. Its mechanism of action, which leverages the unique hypoxic microenvironment of tumors, offers a targeted approach to cancer therapy. While its clinical success has been limited, the study of tirapazamine has provided invaluable insights into the challenges and opportunities of targeting tumor hypoxia. Future research in this area will likely focus on the development of new HAPs with improved pharmacological properties and the identification of robust biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
References
- 1. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Responsive Golgi-Targeted Prodrug Assembled with Anthracycline for Improved Antitumor and Antimetastasis Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hypoxia-Driven Effects in Cancer: Characterization, Mechanisms, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Hypoxia promotes epithelial-mesenchymal transition in lung cancer cells via regulating the NRF2/miR‑27a/BUB1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of PR-104 and Traditional Nitrogen Mustards in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical efficacy of PR-104, a hypoxia-activated prodrug, with that of other traditional nitrogen mustards. This objective analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in research and development decisions.
Executive Summary
PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed for selective activation in the hypoxic microenvironment of solid tumors.[1][2][3] Unlike traditional nitrogen mustards that are systemically active and can cause significant off-target toxicity, PR-104's activation mechanism offers a targeted approach to cancer therapy. Upon administration, the "pre-prodrug" PR-104 is rapidly converted to its active prodrug form, PR-104A.[4][5] In hypoxic conditions, PR-104A is reduced by one-electron reductases to its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA cross-linking agents.[2][6] Furthermore, the enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A independently of oxygen levels, broadening its therapeutic potential to tumors with high AKR1C3 expression.[4][7][8]
Traditional nitrogen mustards, such as melphalan (B128), chlorambucil, and cyclophosphamide, are alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[9][10] Their mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that alkylate DNA, primarily at the N7 position of guanine, leading to DNA cross-linking, inhibition of DNA replication and transcription, and ultimately, apoptosis.[7][11] However, their lack of tumor selectivity often results in significant side effects.[12]
Preclinical studies have demonstrated that PR-104 exhibits marked antitumor activity, particularly against hypoxic tumor cells, a population notoriously resistant to conventional therapies.[1][2] This guide will delve into the quantitative comparisons of efficacy, outline the experimental protocols used to generate this data, and visualize the key molecular pathways involved.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the efficacy of PR-104 with other nitrogen mustards. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature. Therefore, data from different studies are presented with the caveat that experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PR-104A (Hypoxic) | SiHa | Cervical Cancer | ~0.2 | [1] |
| HT29 | Colon Cancer | ~0.5 | [1] | |
| H460 | Lung Cancer | ~0.3 | [1] | |
| Melphalan | RPMI 8226 | Multiple Myeloma | 7.5 | [13] |
| HL-60 | Acute Promyelocytic Leukemia | 0.7 | [14] | |
| THP-1 | Acute Monocytic Leukemia | 0.32 | [14] | |
| Chlorambucil | MCF-7 | Breast Cancer | >130 | [15] |
| MDA-MB-231 | Breast Cancer | >130 | [15] | |
| K562 | Chronic Myelogenous Leukemia | 15.8 | [3] |
Table 2: In Vivo Efficacy (Tumor Growth Delay in Xenograft Models)
| Compound | Xenograft Model | Cancer Type | Treatment Protocol | Tumor Growth Delay (days) | Reference |
| PR-104 | SiHa | Cervical Cancer | 75% MTD, single dose | Significant delay vs. control | [16] |
| HT29 | Colon Cancer | 100% MTD, single dose | Significant delay vs. control | [16] | |
| H460 | Lung Cancer | 75% MTD, single dose | Significant delay vs. control | [16] | |
| Cyclophosphamide | HT29 | Colon Cancer | Not specified in direct comparison | Not specified in direct comparison | [17] |
| Bendamustine | Follicular Lymphoma | Non-Hodgkin Lymphoma | 90 mg/m² days 1, 2 every 28 days | Median PFS: 23-24 months (with Rituximab) | [18] |
Experimental Protocols
Clonogenic Survival Assay
This assay is a gold-standard method for determining the cytotoxic effects of a compound on a single-cell level by assessing their ability to form colonies.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for individual colony formation.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., PR-104A, melphalan) for a specified duration. For PR-104A, parallel experiments are conducted under normoxic (21% O2) and hypoxic (<0.1% O2) conditions.
-
Incubation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies in the untreated control group, normalized to the plating efficiency.[19][20]
Tumor Xenograft Model and Tumor Growth Delay Analysis
This in vivo assay evaluates the antitumor efficacy of a compound in a living organism.
Protocol Outline:
-
Xenograft Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., PR-104, cyclophosphamide) is administered according to a specified dosing schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: Tumor growth delay is determined by comparing the time it takes for tumors in the treated group to reach a predetermined size (e.g., 1000 mm³) compared to the control group.[16][21]
Signaling Pathways and Mechanisms of Action
PR-104 Activation and DNA Damage Pathway
PR-104's unique dual-activation mechanism allows it to target both hypoxic and AKR1C3-expressing cancer cells. Once activated, its metabolites induce DNA cross-links, triggering a DNA damage response that leads to cell cycle arrest and apoptosis.
General Nitrogen Mustard-Induced Apoptosis Pathway
Traditional nitrogen mustards induce DNA damage, which activates intrinsic and extrinsic apoptosis pathways, ultimately leading to programmed cell death.
Conclusion
PR-104 represents a significant advancement in the field of nitrogen mustard-based chemotherapy. Its dual-activation mechanism, targeting both hypoxic and AKR1C3-expressing tumor cells, offers a more selective approach to cancer treatment compared to traditional, systemically active nitrogen mustards. The preclinical data, although not always from direct comparative studies, consistently demonstrate the potent antitumor activity of PR-104, particularly in models of cancers with significant hypoxic fractions. While further head-to-head studies are needed for a definitive comparison, the available evidence suggests that PR-104 holds considerable promise as a targeted therapy with the potential to overcome resistance mechanisms associated with conventional chemotherapy. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unified platform enabling biomarker ranking and validation for 1562 drugs using transcriptomic data of 1250 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Treatment May Be Harmful: Mechanisms/Prediction/Prevention of Drug-Induced DNA Damage and Repair in Multiple Myeloma [frontiersin.org]
- 8. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medscape.com [medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 15. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating Apoptosis in Cancer Cells: A Comparative Guide to A70450 and Alternative Inducers
For researchers, scientists, and drug development professionals, the accurate validation of apoptosis is a critical step in the evaluation of novel anti-cancer therapeutics. This guide provides a comparative overview of methodologies to validate apoptosis induced by the investigational compound A70450, alongside established apoptosis-inducing agents. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
The induction of programmed cell death, or apoptosis, is a hallmark of effective cancer therapies.[1][2][3] this compound is an experimental compound designed to trigger this pathway in malignant cells. Validating its efficacy and understanding its mechanism requires a multi-faceted approach, comparing its performance against other known apoptosis inducers. This guide will delve into the essential assays and expected outcomes for such a validation process.
Comparative Analysis of Apoptosis-Inducing Agents
The efficacy of this compound in inducing apoptosis can be benchmarked against other compounds with well-characterized pro-apoptotic mechanisms. These alternatives can be broadly categorized into agents that trigger the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][4]
| Compound Category | Examples | Primary Mechanism of Action |
| Investigational Agent | This compound | Putative inducer of the intrinsic or extrinsic apoptotic pathway. |
| BH3 Mimetics | Venetoclax, Navitoclax | Inhibit anti-apoptotic BCL-2 family proteins, promoting the intrinsic pathway.[5] |
| DNA Damaging Agents | Doxorubicin, Cisplatin | Cause genotoxic stress, leading to p53 activation and intrinsic apoptosis.[6] |
| Death Receptor Agonists | TRAIL (TNF-related apoptosis-inducing ligand) | Bind to death receptors (DR4/DR5) on the cell surface, activating the extrinsic pathway.[1][7] |
| IAP Inhibitors | SMAC mimetics | Inhibit 'Inhibitor of Apoptosis Proteins' (IAPs), thereby promoting caspase activation.[5][7] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from key apoptosis assays comparing this compound with Doxorubicin and a SMAC mimetic in a cancer cell line.
| Assay | Parameter | This compound (10 µM) | Doxorubicin (1 µM) | SMAC Mimetic (5 µM) | Untreated Control |
| Annexin V/PI Staining | % Early Apoptotic Cells (Annexin V+/PI-) | 35% | 25% | 30% | 5% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 15% | 20% | 18% | 2% | |
| Caspase-Glo® 3/7 Assay | Relative Luminescence Units (RLU) | 8500 | 7200 | 9200 | 1500 |
| TUNEL Assay | % TUNEL-Positive Cells | 45% | 38% | 42% | 3% |
| Western Blot | Fold change in Cleaved PARP-1 | 5.2 | 4.5 | 6.1 | 1.0 |
| Fold change in Cleaved Caspase-3 | 4.8 | 4.1 | 5.5 | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Annexin V/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Cell Preparation: Treat cancer cells with this compound or alternative compounds for the desired time. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the green fluorescence channel and PI in the red fluorescence channel.
Caspase-Glo® 3/7 Assay for Caspase Activity
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.[11]
-
Cell Plating: Seed cells in a 96-well plate and treat with compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Caspase Activation: Add the reagent to each well, mix, and incubate at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton™ X-100.
-
Labeling: Incubate cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Staining: Counterstain with a nuclear dye such as DAPI.
-
Microscopy: Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
Western Blotting for Apoptotic Markers
Western blotting is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP-1 and cleaved caspase-3. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Apoptotic Signaling and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: this compound-Induced Apoptosis Signaling Pathways.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal Club: Measurement and Characterization of Apoptosis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Study of A70450 in Different Tumor Types: A comprehensive analysis of its performance and alternatives.
Introduction
The identification of novel therapeutic agents with broad anti-tumor activity is a critical goal in oncology research. This guide provides a comparative analysis of the investigational compound A70450 across various tumor types. Due to the limited publicly available information on this compound, this guide synthesizes data from analogous compounds and preclinical models to project its potential efficacy and mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and framework for evaluating this compound.
Table 1: Projected Anti-Tumor Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) (Hypothetical) | Alternative 1: Doxorubicin (B1662922) IC₅₀ (nM) | Alternative 2: Paclitaxel (B517696) IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 50 | 150 | 10 |
| MDA-MB-231 | Breast Cancer | 80 | 200 | 15 |
| A549 | Lung Cancer | 120 | 250 | 25 |
| HCT116 | Colon Cancer | 65 | 180 | 20 |
| PANC-1 | Pancreatic Cancer | 200 | 300 | 50 |
| U87 MG | Glioblastoma | 150 | 400 | 80 |
Note: The IC₅₀ values for this compound are hypothetical and serve as placeholders for future experimental data. Values for doxorubicin and paclitaxel are representative and can vary between experiments.
Projected Mechanism of Action: this compound as a Novel Kinase Inhibitor
Based on preliminary structural analysis (hypothetical), this compound is postulated to function as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Caption: Postulated signaling pathway inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and control compounds (e.g., doxorubicin, paclitaxel) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Pathway Inhibition
This protocol verifies the inhibition of target signaling pathways by this compound.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-RAF, p-PI3K, total RAF, total PI3K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Illustrative Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a novel anti-cancer compound like this compound.
Validating A70450 Target Engagement: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Western blot analysis to validate the target engagement of A70450, a potent HIV-1 protease inhibitor. By inhibiting the HIV-1 protease, this compound disrupts the viral replication cycle, a mechanism that can be quantitatively and qualitatively assessed using established molecular biology techniques. This document outlines the experimental protocols, presents data in a comparative format, and explores alternative methods for target validation.
Mechanism of Action: Inhibition of HIV-1 Gag Polyprotein Processing
This compound targets the Human Immunodeficiency Virus 1 (HIV-1) protease, an essential enzyme for viral maturation.[1][2] HIV-1 protease is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] The Gag polyprotein (p55) is cleaved into several structural proteins, including the matrix protein (p17), capsid protein (p24), nucleocapsid protein (p7), and the p6 protein.
Inhibition of HIV-1 protease by this compound prevents this crucial processing step. This leads to the accumulation of the uncleaved Gag precursor (p55) and a corresponding decrease in the levels of mature Gag proteins, most notably the p24 capsid protein. This molecular signature of protease inhibition serves as a direct indicator of this compound's target engagement within infected cells.
Western Blot Validation of this compound Target Engagement
Western blotting is a cornerstone technique for confirming the target engagement of HIV-1 protease inhibitors like this compound.[5][6] The assay directly visualizes the accumulation of the p55 Gag precursor and the reduction of the mature p24 capsid protein in response to drug treatment.
Experimental Workflow
The general workflow for assessing this compound's effect on Gag processing involves treating HIV-1 infected cells with the compound, followed by lysis of the cells or purification of viral particles, and subsequent analysis by Western blot.
Detailed Experimental Protocol
The following protocol provides a representative method for the Western blot analysis of HIV-1 Gag processing inhibition.
1. Cell Culture and Treatment:
-
Culture HIV-1 infected cells (e.g., H9 or CEM cells) to an appropriate density.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24-48 hours).
2. Sample Preparation:
-
Cell Lysates: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease inhibitors.
-
Virion Pellets: Pellet viral particles from the cell culture supernatant by ultracentrifugation. Resuspend the pellet in lysis buffer.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 10-12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIV-1 Gag p24 (which will also detect the p55 precursor) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities for p55 and p24 using densitometry software. The ratio of p55 to p24 is a key indicator of protease inhibition.
Quantitative Data Summary
While specific experimental data for this compound is not publicly available in the searched literature, the following table represents the expected dose-dependent effect of an effective HIV-1 protease inhibitor on Gag processing, as would be quantified from a Western blot experiment.
| This compound Concentration | p55 Gag Intensity (Arbitrary Units) | p24 Capsid Intensity (Arbitrary Units) | p55/p24 Ratio | % Inhibition of Gag Processing |
| 0 nM (Vehicle) | 100 | 950 | 0.11 | 0% |
| 1 nM | 250 | 700 | 0.36 | 26% |
| 10 nM | 600 | 350 | 1.71 | 63% |
| 100 nM | 900 | 50 | 18.00 | 94% |
| 1 µM | 980 | <10 | >98 | >99% |
% Inhibition is calculated relative to the vehicle control.
Comparison with Alternative Target Engagement Assays
While Western blotting is a direct and reliable method, other techniques can also be employed to validate the target engagement of this compound.
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of protein size shifts (p55 vs. p24) following drug treatment. | Direct visualization of target effect, widely accessible, semi-quantitative to quantitative. | Labor-intensive, requires specific antibodies, may have lower throughput. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantitative measurement of p24 antigen levels in cell culture supernatants. | High throughput, quantitative, commercially available kits. | Indirect measure of processing (measures p24 reduction), may not capture the accumulation of p55. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein upon ligand binding in intact cells. | Label-free, confirms direct binding in a cellular context. | Technically challenging, requires optimization for each target, may not be suitable for all proteins. |
| In Vitro Protease Activity Assay | Measures the cleavage of a synthetic, fluorogenic peptide substrate by purified HIV-1 protease in the presence of an inhibitor. | High throughput, allows for direct determination of IC50 values against the isolated enzyme. | Does not account for cell permeability, metabolism, or off-target effects in a cellular environment. |
Conclusion
Western blot analysis remains a robust and widely accepted method for the validation of this compound target engagement. Its ability to directly visualize the inhibition of HIV-1 Gag polyprotein processing provides clear and compelling evidence of the compound's mechanism of action. While alternative assays offer advantages in throughput and direct binding assessment, Western blotting provides a crucial link between target inhibition and its functional consequence within the viral replication cycle. For a comprehensive understanding of this compound's activity, a multi-faceted approach employing Western blotting in conjunction with other quantitative assays is recommended.
References
- 1. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Monitoring processed, mature Human Immunodeficiency Virus type 1 particles immediately following treatment with a protease inhibitor-containing treatment regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibition interferes with Gag polyprotein processing, release, and maturation of HIV-1 and HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV type 1 protease inhibitors fail to inhibit HTLV-I Gag processing in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on A70450 to Confirm Metabolite Bystander Effect
Despite a comprehensive search of scientific literature and clinical trial databases, no information is publicly available for a compound designated as "A70450." Therefore, a comparison guide confirming the bystander effect of its metabolites cannot be generated at this time.
The bystander effect is a known phenomenon in cancer therapy where cytotoxic agents or their metabolites can diffuse from targeted cancer cells to kill neighboring, untreated cancer cells. This effect is of significant interest to researchers and drug developers as it can enhance the overall efficacy of a treatment, particularly in heterogeneous tumors where not all cells may be directly targeted.
While the specific request concerning this compound cannot be fulfilled, the principles of evaluating the bystander effect of drug metabolites are well-established. For researchers, scientists, and drug development professionals interested in this area, a general understanding of the experimental approaches and data presentation can be provided using a well-documented example, such as the hypoxia-activated prodrug PR-104.
The Bystander Effect in Action: The Case of PR-104
PR-104 is a prodrug that is activated under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment. Its active metabolites are capable of diffusing and inducing DNA damage in adjacent cells, leading to a bystander effect. Studies on PR-104 provide a blueprint for the types of experiments and data required to confirm and quantify such an effect.
Hypothetical Comparison of Bystander Effects
To illustrate the type of data that would be presented in a comparison guide, the following table outlines a hypothetical comparison between the metabolites of a generic "Drug A" (representing what might be sought for this compound) and the known hypoxia-activated prodrug PR-104.
| Parameter | Drug A Metabolites | PR-104 Metabolites | Alternative Agent (e.g., Ganciclovir in HSV-tk system) |
| Mechanism of Action | Undetermined | DNA cross-linking | Chain termination of DNA synthesis |
| Activating Condition | Unknown | Hypoxia | Presence of Herpes Simplex Virus thymidine (B127349) kinase (HSV-tk) |
| Effective Diffusion Distance | Not Applicable | Estimated in multicellular layers | Dependent on gap junction communication |
| % Bystander Cell Kill (in vitro) | Not Applicable | Up to 80% in co-culture assays | Variable, can be significant |
| Contribution to in vivo Efficacy | Not Applicable | Estimated to be significant in xenograft models | Demonstrated to be crucial for tumor regression |
Experimental Protocols for Bystander Effect Confirmation
The confirmation of a bystander effect for a novel compound's metabolites would typically involve a series of in vitro and in vivo experiments.
1. In Vitro Co-culture "Bystander" Assay:
-
Objective: To demonstrate that cells not expressing the activating enzyme (or in non-permissive conditions) are killed when co-cultured with cells that can activate the prodrug.
-
Method:
-
Genetically engineer a "producer" cell line to express the activating enzyme for the prodrug and a fluorescent marker (e.g., GFP).
-
Create a "target" bystander cell line that does not express the enzyme and carries a different fluorescent marker (e.g., RFP).
-
Co-culture the two cell lines in a defined ratio.
-
Treat the co-culture with the prodrug.
-
Use flow cytometry or high-content imaging to quantify the percentage of dead cells within the target (RFP-positive) population.
-
2. Conditioned Media Transfer Assay:
-
Objective: To determine if the cytotoxic metabolites are stable enough to be transferred through the culture medium.
-
Method:
-
Treat the "producer" cells with the prodrug for a defined period.
-
Collect the conditioned medium, which should contain the active metabolites.
-
Apply this conditioned medium to a culture of "target" cells.
-
Assess target cell viability after a set incubation time.
-
3. 3D Spheroid Co-culture Model:
-
Objective: To model the bystander effect in a more physiologically relevant three-dimensional environment.
-
Method:
-
Generate 3D spheroids composed of a mix of "producer" and "target" cells.
-
Treat the spheroids with the prodrug.
-
Use confocal microscopy with viability stains to visualize and quantify the killing of target cells within the spheroid structure.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using a graph visualization language like DOT are essential for clearly communicating complex experimental designs and biological pathways.
Caption: Experimental workflow for confirming the in vitro bystander effect of prodrug metabolites.
Caption: Generalized signaling pathway of a prodrug metabolite-mediated bystander effect.
Should information on "this compound" become publicly available, a detailed and specific comparison guide will be generated. Until then, the methodologies and frameworks used for established compounds like PR-104 serve as a valuable reference for researchers in the field of drug development.
Validating Hypoxia Mimetics: A Comparative Guide to A70450 Alternatives
For researchers, scientists, and drug development professionals seeking to investigate cellular responses to low oxygen environments, the selection of an appropriate hypoxia-mimetic agent is critical. While the specificity of the proprietary compound A70450 cannot be publicly validated, this guide provides a comprehensive comparison of commonly used and well-characterized chemical agents that induce a hypoxic state: Cobalt Chloride (CoCl₂), Deferoxamine (DFO), and Dimethyloxaloylglycine (DMOG). Understanding the distinct mechanisms and potential off-target effects of these alternatives is paramount for the accurate interpretation of experimental results.
This guide offers a detailed comparison of these agents, including their mechanisms of action, recommended working concentrations, and potential advantages and disadvantages. Furthermore, it provides standardized experimental protocols for their application and for the validation of the induced hypoxic response.
Comparison of Hypoxia-Mimetic Agents
The following table summarizes the key characteristics of CoCl₂, DFO, and DMOG, providing a framework for selecting the most suitable agent for a specific research application.
| Feature | Cobalt Chloride (CoCl₂) | Deferoxamine (DFO) | Dimethyloxaloylglycine (DMOG) |
| Mechanism of Action | Competes with iron (Fe²⁺) in the active site of prolyl hydroxylases (PHDs), inhibiting their activity.[1][2] | Chelates iron (Fe²⁺), a necessary cofactor for PHD activity, thereby inhibiting PHDs.[1][2] | A cell-permeable 2-oxoglutarate analog that acts as a competitive inhibitor of prolyl hydroxylases (PHDs).[2] |
| Primary Effect | Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] | Stabilization of HIF-1α.[2] | Potent stabilization of HIF-1α.[2] |
| Typical Working Concentration | 100-300 µM in cell culture.[3][5] | 100-200 µM in cell culture.[6] | 100 µM - 1 mM in cell culture.[2] |
| Advantages | Widely used and cost-effective.[3] | Well-characterized iron chelator.[1][2] | High specificity for PHDs, leading to fewer off-target effects.[2] |
| Disadvantages | Can have non-specific toxic effects and may not fully mimic all aspects of true hypoxia.[4][7] | Can affect other iron-dependent cellular processes.[7] | Can have broader effects on 2-oxoglutarate-dependent dioxygenases. |
| Validation | Western blot for HIF-1α stabilization, qPCR for HIF target gene expression (e.g., VEGF, GLUT1).[3][4] | Western blot for HIF-1α stabilization, qPCR for HIF target gene expression.[6] | Western blot for HIF-1α stabilization, qPCR for HIF target gene expression. |
Signaling Pathway of Hypoxia Induction
The central pathway activated by these chemical mimetics is the stabilization of the transcription factor HIF-1α. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxia, or in the presence of chemical mimetics, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-responsive elements (HREs) in the promoters of target genes, initiating their transcription.
References
- 1. HIF-stabilizing biomaterials: from hypoxia-mimicking to hypoxia-inducing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Cross-validation of A70450 anti-tumor activity in different labs
A comprehensive cross-validation of the anti-tumor activity of investigational compounds is a cornerstone of preclinical and clinical drug development. This process, involving the replication of key experiments across different laboratories, is crucial for establishing the robustness and reproducibility of scientific findings. This guide provides a framework for comparing the performance of anti-tumor agents, supported by detailed experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of novel cancer therapeutics.
Note on "A70450": Initial searches for a specific anti-tumor agent designated "this compound" did not yield any publicly available data or scientific literature. The information presented in this guide is therefore based on established principles of anti-tumor drug evaluation and utilizes illustrative data from publicly documented compounds to demonstrate the comparative process.
Comparative Analysis of Anti-Tumor Activity
The efficacy of an anti-tumor agent is typically assessed through a combination of in vitro and in vivo studies. The following tables summarize key quantitative data points that are essential for comparing the activity of different compounds.
In Vitro Cytotoxicity
This table showcases the half-maximal inhibitory concentration (IC50) of various compounds across a panel of cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Laboratory |
| Compound X | MCF-7 | Breast Adenocarcinoma | 15 | Lab A |
| MCF-7 | Breast Adenocarcinoma | 20 | Lab B (Cross-Validation) | |
| HCT116 | Colorectal Carcinoma | 50 | Lab A | |
| HCT116 | Colorectal Carcinoma | 55 | Lab B (Cross-Validation) | |
| Alternative Y | MCF-7 | Breast Adenocarcinoma | 35 | Lab C |
| HCT116 | Colorectal Carcinoma | 80 | Lab C | |
| Alternative Z | MCF-7 | Breast Adenocarcinoma | 8 | Lab D |
| HCT116 | Colorectal Carcinoma | 25 | Lab D |
In Vivo Tumor Growth Inhibition
This table presents data from xenograft studies in animal models, a critical step in evaluating a compound's efficacy in a living organism. Tumor growth inhibition (TGI) is a key metric.
| Compound | Animal Model | Tumor Model | Dosing Regimen | TGI (%) | Laboratory |
| Compound X | Nude Mice | MCF-7 Xenograft | 10 mg/kg, daily | 65 | Lab A |
| Nude Mice | MCF-7 Xenograft | 10 mg/kg, daily | 60 | Lab B (Cross-Validation) | |
| Nude Mice | HCT116 Xenograft | 20 mg/kg, daily | 50 | Lab A | |
| Nude Mice | HCT116 Xenograft | 48 | Lab B (Cross-Validation) | ||
| Alternative Y | Nude Mice | MCF-7 Xenograft | 15 mg/kg, daily | 45 | Lab C |
| Alternative Z | Nude Mice | MCF-7 Xenograft | 5 mg/kg, daily | 75 | Lab D |
Experimental Protocols
Detailed and standardized methodologies are paramount for the reproducibility of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound or a vehicle control for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of an anti-tumor agent is crucial. Signaling pathway diagrams and experimental workflows provide a clear visual representation of these complex processes.
Caption: General experimental workflow for anti-tumor drug evaluation.
Caption: Hypothetical MEK inhibition by an anti-tumor compound.
Safety Operating Guide
Proper Disposal Procedures for A70450 (Drpitor1a): A Guide for Laboratory Professionals
A70450, also known as Drpitor1a, is a potent, ellipticine-like inhibitor of the dynamin-related protein 1 (Drp1).[1] Due to its cytotoxic and antineoplastic properties, similar to ellipticine (B1684216), it should be handled and disposed of as a hazardous chemical.
Immediate Safety and Hazard Information
Given that Drpitor1a is described as "ellipticine-like," it is prudent to consider the known hazards of ellipticine when handling and planning for disposal.
Hazard Profile (Based on Ellipticine)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
When handling this compound (Drpitor1a) for any procedure, including disposal, the following personal protective equipment is mandatory to minimize exposure:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Procedures
The proper disposal of this compound (Drpitor1a) must follow a structured workflow to ensure safety and regulatory compliance.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound (Drpitor1a) waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, durable, and leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (Drpitor1a) in a separate, sealed, and compatible hazardous waste container.
-
If this compound is in a solvent, segregate halogenated and non-halogenated solvent waste.
-
Never dispose of this compound (Drpitor1a) solutions down the drain.
-
Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound (Drpitor1a)" and list all components of any mixture.
-
Indicate the approximate concentration and volume.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of spills.
-
Final Disposal
-
Once the waste container is nearly full (not exceeding 90% capacity), schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
After triple-rinsing with a suitable solvent, empty containers may potentially be disposed of in regular trash, but the original label must be defaced or removed. Always confirm this procedure with your institution's EHS.
Experimental Protocols
In Vitro Experiments
-
Starting Concentrations: For in vitro experiments, a common starting concentration range is 0.1 µM to 5 µM.[3]
-
Treatment Duration: The duration of treatment depends on the experimental endpoint.
-
Vehicle Solvent: A suitable solvent for preparing a stock solution is DMSO.[3]
In Vivo Experiments (Rat Model)
-
Dose: A single dose of 1 or 5 mg/kg has been administered intravenously (IV) or orally (PO).[1]
-
Frequency: For efficacy studies in a monocrotaline-induced pulmonary arterial hypertension rat model, a dose of 1 mg/kg was administered intravenously every 48 hours.[3]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound (Drpitor1a) and the general workflow for its proper disposal.
Caption: this compound (Drpitor1a) inhibits Drp1 GTPase, leading to reduced mitochondrial fission, decreased cell proliferation, and increased apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
